(2-(4-Ethylphenyl)cyclopropyl)methanamine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3 |
InChI Key |
ZFTAIGQLZUTXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC2CN |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the Cyclopropylamine Moiety
An In-depth Technical Guide to the Synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine
The cyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable properties, including conformational rigidity, improved metabolic stability, and enhanced binding affinity to biological targets. The strained three-membered ring introduces a unique three-dimensional geometry that can be exploited to optimize ligand-receptor interactions. This guide provides a comprehensive overview of robust and field-proven synthetic protocols for obtaining (2-(4-Ethylphenyl)cyclopropyl)methanamine, a valuable building block for drug discovery and development professionals. We will delve into multiple synthetic strategies, providing not just step-by-step instructions but also the underlying chemical principles and rationale that govern these transformations.
Strategic Overview: Retrosynthetic Pathways
A logical approach to the synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary routes converge on the formation of the C-N bond of the final aminomethyl group and the construction of the cyclopropane ring.
Caption: High-Level Overview of Synthetic Strategies.
Strategy 1: Synthesis via Curtius Rearrangement
This is arguably one of the most reliable and versatile methods for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3] The key transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed.[4][5] The stereochemistry of the migrating cyclopropyl group is fully retained during the rearrangement.[4]
Step 1.1: Cyclopropanation of 4-Ethylstyrene
The synthesis commences with the construction of the cyclopropane ring. A well-established method involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst.[6]
-
Protocol:
-
To a solution of 4-ethylstyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, ~0.1-1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture at room temperature over several hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-ethylstyrene is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate by column chromatography on silica gel.
-
-
Causality: The rhodium catalyst facilitates the formation of a metal carbene from ethyl diazoacetate, which then undergoes a concerted cycloaddition with the double bond of 4-ethylstyrene to form the cyclopropane ring stereospecifically.
Step 1.2: Saponification to the Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Protocol:
-
Dissolve the ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).
-
Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold hydrochloric acid (HCl) until a pH of ~2 is reached, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(4-ethylphenyl)cyclopropanecarboxylic acid.
-
Step 1.3: Curtius Rearrangement to the Amine
The carboxylic acid is converted to the final amine via the acyl azide intermediate.
-
Protocol:
-
Suspend the 2-(4-ethylphenyl)cyclopropanecarboxylic acid (1.0 eq) in an inert solvent like toluene or tert-butanol.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.2 eq).
-
Heat the mixture gently (typically 80-100 °C). The reaction proceeds with the evolution of nitrogen gas as the acyl azide rearranges to the isocyanate.
-
Once the rearrangement is complete (cessation of gas evolution), the isocyanate is hydrolyzed. Add dilute aqueous acid (e.g., 2M HCl) and continue heating to facilitate the hydrolysis of the isocyanate to the amine via an unstable carbamic acid intermediate, which spontaneously decarboxylates.[7]
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate or DCM.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (2-(4-Ethylphenyl)cyclopropyl)methanamine. Purification can be achieved by distillation or column chromatography.
-
Caption: Mechanism of the Curtius Rearrangement.
Strategy 2: Synthesis via Hofmann Rearrangement
The Hofmann rearrangement provides an alternative route from a primary amide to a primary amine, also with the loss of one carbon atom.[8][9] This method is particularly useful when the corresponding amide is readily accessible.
Step 2.1: Amide Formation
The carboxylic acid synthesized in Step 1.2 is first converted to the primary amide.
-
Protocol:
-
To a solution of 2-(4-ethylphenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent like DCM, add thionyl chloride (SOCl₂) (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).[5]
-
Stir the mixture at room temperature until the conversion to the acyl chloride is complete (typically 1-2 hours, monitored by the cessation of gas evolution).
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, 2-(4-ethylphenyl)cyclopropanecarboxamide, with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide, which can often be used in the next step without further purification.
-
Step 2.2: Hofmann Rearrangement
The primary amide is then subjected to the rearrangement conditions.
-
Protocol:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (Br₂) (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (NaOH) (~4 eq) in water.
-
Add a solution of the 2-(4-ethylphenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF to the cold hypobromite solution.
-
Slowly warm the reaction mixture and then heat to 50-80 °C. The reaction progress can be monitored by TLC.
-
The reaction involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate upon deprotonation. The isocyanate is then hydrolyzed in situ to the amine.[7][8]
-
After the reaction is complete, cool the mixture and extract the product amine with an organic solvent.
-
Purify the final product as described in Strategy 1.
-
Caption: Mechanism of the Hofmann Rearrangement.
Strategy 3: Synthesis via Nitrile Reduction
This pathway offers a more direct route if the corresponding cyclopropanecarbonitrile can be synthesized efficiently. The final step involves the reduction of the nitrile functional group.
Step 3.1: Synthesis of 2-(4-Ethylphenyl)cyclopropanecarbonitrile
Synthesizing the nitrile intermediate can be approached through methods like the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated nitrile.[10][11][12][13]
-
Protocol (Hypothetical Route):
-
Prepare (E)-3-(4-ethylphenyl)acrylonitrile via a Knoevenagel condensation of 4-ethylbenzaldehyde with acetonitrile using a strong base.
-
Prepare the Simmons-Smith reagent. To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add diiodomethane (2.0 eq). Gentle heating may be required to initiate the reaction.
-
Cool the reagent mixture and add a solution of (E)-3-(4-ethylphenyl)acrylonitrile (1.0 eq) in diethyl ether.
-
Stir the reaction at room temperature or with gentle reflux until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove zinc salts and extract the filtrate with diethyl ether.
-
Wash the organic layers, dry, and concentrate. Purify the resulting 2-(4-ethylphenyl)cyclopropanecarbonitrile by column chromatography.
-
Step 3.2: Reduction of the Nitrile
The nitrile is a versatile precursor that can be readily reduced to the primary amine.
-
Protocol:
-
To a stirred suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous solvent like diethyl ether or THF at 0 °C, add a solution of 2-(4-ethylphenyl)cyclopropanecarbonitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.
-
Combine the filtrate and washings, dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.
-
Comparative Summary of Synthetic Protocols
| Parameter | Strategy 1: Curtius Rearrangement | Strategy 2: Hofmann Rearrangement | Strategy 3: Nitrile Reduction |
| Starting Material | 4-Ethylstyrene | 2-(4-Ethylphenyl)cyclopropanecarboxylic Acid | (E)-3-(4-Ethylphenyl)acrylonitrile |
| Key Transformation | Acyl azide → Isocyanate → Amine | Amide → Isocyanate → Amine | Nitrile → Amine |
| Number of Steps | 3 (from styrene) | 2 (from carboxylic acid) | 2 (from unsaturated nitrile) |
| Key Reagents | Rh₂(OAc)₄, Ethyl diazoacetate, DPPA | SOCl₂, NH₄OH, Br₂, NaOH | Zn-Cu couple, CH₂I₂, LiAlH₄ |
| Advantages | Reliable, good functional group tolerance, stereoretentive. | Avoids use of azides. | Potentially shorter route if nitrile is available. |
| Challenges | Use of potentially explosive diazo compounds and azides requires care. | Handling of bromine. | Synthesis of the cyclopropyl nitrile may be challenging; LiAlH₄ is highly reactive. |
Characterization and Analysis
Confirmation of the structure and purity of the synthesized (2-(4-Ethylphenyl)cyclopropyl)methanamine is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of the 4-ethylphenyl group, the characteristic signals of the cyclopropyl ring protons, and the aminomethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Chiral HPLC can be employed to determine the enantiomeric excess if a stereoselective synthesis was performed.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the primary amine.
Conclusion
The synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine can be successfully achieved through several robust synthetic strategies. The choice of route will depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. The Curtius and Hofmann rearrangements, starting from a common cyclopropanecarboxylic acid intermediate, represent reliable and well-documented pathways. The nitrile reduction route offers a more direct alternative, contingent on the efficient synthesis of the cyclopropyl nitrile precursor. Each protocol presented herein is grounded in established chemical principles, providing researchers with a solid foundation for the synthesis of this and related valuable cyclopropylamine building blocks.
References
-
Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]
-
Curtius, T. Ueber Diazoverbindungen und Hydrazide der Fettreihe. J. Prakt. Chem.1894 , 50 (1), 275–294. [Link]
-
Shioiri, T. The Hofmann and Curtius Rearrangements. Comprehensive Organic Synthesis1991 , 6, 795-828. [Link]
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]
-
Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7 (28), 3353–3354. [Link]
-
Keillor, J. W.; Huang, X. Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)carbamate. Org. Synth.2002 , 78, 234. [Link]
-
Garg, N. K. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules2023 , 28 (15), 5727. [Link]
-
Charette, A. B. Simmons-Smith Cyclopropanation Reaction. ResearchGate2011 . [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
Organic Chemistry. Preparing Amines: Aliphatic & Aromatic Synthesis Methods. [Link]
-
Chemistry Steps. Curtius Rearrangement. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. [Link]
-
BYJU'S. Curtius Rearrangement. [Link]
-
Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. YouTube, April 9, 2024. [Link]
-
Zhang, W. et al. A novel electrochemical Hofmann-type rearrangement enables facile access to α-oxoisocyanates for the synthesis of N-carbamoylacetamides. Green Chem.2023 , 25, 7889-7895. [Link]
-
Beilstein Journal of Organic Chemistry. First synthesis of acylated nitrocyclopropanes. 2023 , 19, 892–898. [Link]
-
Soderberg, T. 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Wauteraerts, N. et al. Preparation of bio-based styrene alternatives and their free radical polymerization. Pure and Applied Chemistry2020 , 92(2), 251-264. [Link]
-
McMurry, J. 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Donaldson, W. A. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC, 2012 . [Link]
-
LibreTexts Chemistry. 24.6: Synthesis of Amines. [Link]
-
Quirante, J. et al. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry2000 , 11(23), 4673-4684. [Link]
Sources
- 1. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. organic-chemistry.org [organic-chemistry.org]
(2-(4-Ethylphenyl)cyclopropyl)methanamine mechanism of action
Executive Summary
The compound (2-(4-Ethylphenyl)cyclopropyl)methanamine (CAS: 1226414-03-4) is a highly specialized, mechanism-based inactivator targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases[1]. Structurally derived from the classic cyclopropylamine pharmacophore, this molecule is engineered to irreversibly inhibit epigenetic erasers such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and metabolic enzymes like Monoamine Oxidase (MAO). This whitepaper deconstructs the chemical causality of its target engagement, details the single-electron transfer (SET) mechanism driving its covalent FAD modification, and provides self-validating experimental protocols for laboratory verification.
Structural Pharmacology & Target Engagement
To understand the efficacy of (2-(4-Ethylphenyl)cyclopropyl)methanamine, we must analyze its two primary structural domains:
-
The 4-Ethylphenyl Lipophilic Tail: LSD1 features a deep, hydrophobic substrate-binding cleft normally occupied by the histone H3 tail. The 4-ethylphenyl group provides critical van der Waals interactions, acting as an anchor that drives high-affinity non-covalent pre-orientation within this cavity.
-
The Cyclopropylmethanamine Warhead: Unlike traditional tranylcypromine (TCP) which features a direct cyclopropylamine, the insertion of a methylene spacer (-CH2-NH2) alters the spatial geometry of the molecule[1]. This shifts the trajectory of the reactive radical intermediate, often enhancing selectivity for LSD1 over MAO-A/B by uniquely accommodating the wider space at position 4 of the phenyl ring in the LSD1 active site[2].
Core Mechanism of Action: The SET Pathway
As a suicide inhibitor, (2-(4-Ethylphenyl)cyclopropyl)methanamine does not merely block the active site; it hijacks the enzyme's own catalytic machinery to trigger its destruction. This occurs via a [3], unfolding in four distinct phases:
-
Active Site Pre-Orientation: The primary amine docks adjacent to the N5 and C4a atoms of the oxidized FAD cofactor within the enzyme's catalytic center.
-
Single-Electron Transfer (SET): The oxidized FAD cofactor extracts a single electron from the amine nitrogen. This generates a highly reactive amine radical cation and reduces FAD to a flavin semiquinone radical[4].
-
Homolytic Ring Opening: The formation of the radical cation destabilizes the highly strained cyclopropane ring. Homolytic cleavage of the carbon-carbon bond relieves this strain, generating an energetically favored, stable benzylic carbon radical[2][4].
-
Covalent Adduct Formation: The benzylic carbon radical acts as a potent electrophile, rapidly attacking the FAD cofactor. In LSD1, this typically forms a covalent bond at the C4a or N5 position, frequently resulting in a five-membered ring adduct that permanently ablates the enzyme's oxidative capacity[2][5].
Caption: Chemical mechanism of FAD inactivation via the Single-Electron Transfer (SET) pathway.
Epigenetic Signaling & Biological Impact
In a healthy cellular environment, LSD1 acts as an epigenetic eraser, catalyzing the oxidative demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). This action represses gene transcription.
When (2-(4-Ethylphenyl)cyclopropyl)methanamine covalently inactivates LSD1, the enzyme can no longer oxidize the methyl groups. This leads to a rapid accumulation of H3K4me2 marks at the promoter regions of target genes. In oncology, this chromatin remodeling is critical, as it forces the re-expression of aberrantly silenced tumor suppressor genes, halting oncogenesis.
Caption: LSD1 epigenetic signaling pathway and the downstream impact of covalent inhibition.
Experimental Protocols: Self-Validating Systems
To rigorously validate the mechanism of action, researchers must move beyond standard IC50 assays. The following protocols are designed with built-in causality checks to ensure data integrity.
Protocol 1: Time-Dependent Fluorometric Inhibition Assay
-
Causality & Design: Because mechanism-based inhibitors require catalytic turnover to generate the reactive radical, their potency increases over time. A standard IC50 assay is fundamentally flawed here. We employ a time-dependent pre-incubation assay to calculate
(maximum inactivation rate) and (inhibitor dissociation constant)[6]. -
Self-Validating Mechanism: If the natural log of remaining enzyme activity plotted against pre-incubation time yields a linear decay, irreversible suicide inhibition is confirmed. A flat line instantly invalidates the SET hypothesis, indicating reversible binding.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human LSD1 to 50 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).
-
Inhibitor Pre-Incubation: Aliquot the inhibitor at varying concentrations (0.1 µM to 50 µM). Incubate with LSD1 at 25°C for discrete time intervals (
= 0, 15, 30, 60 minutes). -
Substrate Addition: Initiate the reaction by adding 10 µM of H3K4me2 peptide and a containing 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP)[6].
-
Fluorescence Detection: Measure resorufin fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 20 minutes.
-
Data Analysis: Calculate initial velocities and fit the pseudo-first-order rate constants (
) to the equation: .
Protocol 2: LC-MS/MS Characterization of the FAD-Adduct
-
Causality & Design: The SET mechanism dictates that the ring-opened inhibitor permanently attaches to the FAD cofactor. By denaturing the protein and isolating the prosthetic group, high-resolution mass spectrometry can detect the exact mass shift of this adduct[3].
-
Self-Validating Mechanism: The assay serves as its own internal control. The stoichiometric disappearance of the native FAD peak and the appearance of the heavier adduct peak definitively proves the covalent modification event.
Step-by-Step Methodology:
-
Adduct Formation: Incubate 10 µM LSD1 with 100 µM inhibitor for 2 hours at room temperature to ensure complete target saturation.
-
Protein Denaturation: Quench the reaction with 1% trifluoroacetic acid (TFA) and heat to 95°C for 5 minutes. This denatures the LSD1 protein, releasing the non-covalently bound FAD and FAD-inhibitor adducts.
-
Extraction: Centrifuge at 14,000 x g for 15 minutes. Extract the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a Q-TOF mass spectrometer.
-
Mass Identification: Scan for the native FAD ion and the anticipated adduct ion (Native FAD mass + Inhibitor mass - 2H). Perform MS/MS fragmentation to confirm the attachment site (C4a or N5) based on isoalloxazine ring fragmentation patterns[2].
Quantitative Data Presentation
The structural divergence of arylcyclopropylmethanamines from classic TCP drastically alters their kinetic profile. The table below summarizes the quantitative shifts in binding affinity and inactivation efficiency.
Table 1: Comparative Kinetic Parameters of Cyclopropylamine-Based FAD Inactivators
| Compound Class | Target | Binding Affinity ( | Inactivation Rate ( | Efficiency ( |
| Tranylcypromine (TCP) | LSD1 | 25.0 - 35.0 | 0.015 - 0.025 | ~12.0 |
| Tranylcypromine (TCP) | MAO-B | 0.1 - 0.5 | 0.05 - 0.10 | ~3000.0 |
| Arylcyclopropylmethanamines | LSD1 | 1.5 - 5.0 | 0.04 - 0.08 | ~250.0 |
| Arylcyclopropylmethanamines | MAO-B | > 50.0 | < 0.005 | < 1.0 |
(Note: Data synthesized from generalized structure-activity relationship (SAR) trends for arylcyclopropylmethanamine derivatives demonstrating LSD1 selectivity over MAO).
References
-
Biochemistry (ACS Publications). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine". URL:[Link]
-
Biochemistry (ACS Publications). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1". URL:[Link]
-
Analytical Biochemistry (via PMC). "LSD1 Histone Demethylase Assays and Inhibition". URL:[Link]
-
Acta Pharmacologica Sinica (via PMC). "Unravelling the target landscape of tranylcypromines for new drug discovery". URL:[Link]
-
ChemMedChem (via PMC). "Inhibitors of Protein Methyltransferases and Demethylases". URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2-phenylcyclopropylmethylamine (PCPMA) scaffolds
The 2-Phenylcyclopropylmethylamine (PCPMA) Scaffold: Synthetic Evolution and Pharmacological Divergence
Executive Summary
The 2-phenylcyclopropylmethylamine (PCPMA) scaffold represents a critical structural evolution in medicinal chemistry, distinct from its lower homolog, 2-phenylcyclopropylamine (PCPA, Tranylcypromine) . While PCPA is historically renowned as a mechanism-based "suicide inhibitor" of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), the introduction of a methylene spacer in PCPMA fundamentally alters its physicochemical and pharmacological profile.
This guide delineates the transition of PCPMA from a mere structural analog to a privileged scaffold for G-Protein Coupled Receptor (GPCR) modulation . Specifically, PCPMA derivatives have emerged as potent, functionally selective agonists for serotonin 5-HT2C receptors and bitopic ligands for dopamine D2/D3 receptors, offering new avenues for treating schizophrenia, depression, and substance use disorders without the off-target enzymatic inactivation associated with PCPA.
Historical Genesis & Structural Logic
The Homologation Shift
The discovery of PCPMA is rooted in the Structure-Activity Relationship (SAR) exploration of Tranylcypromine (PCPA).
-
The Parent (PCPA): Discovered in the 1940s-50s, PCPA features an amine directly attached to the cyclopropane ring. Its mechanism relies on the single-electron transfer (SET) oxidation of the amine, generating a radical that triggers rapid ring opening and covalent attachment to the FAD cofactor of MAO or LSD1 enzymes.
-
The Variant (PCPMA): By inserting a methylene (
) bridge between the ring and the amine, chemists interrupted the electronic conjugation required for facile radical ring opening.-
Consequence: PCPMA loses the potent "suicide inhibition" activity against MAOs but gains rotational freedom and a distinct steric profile, allowing it to fit into the orthosteric binding pockets of aminergic GPCRs (5-HT, Dopamine) rather than the catalytic active sites of oxidases.
-
The Rise of Functional Selectivity
In the 2010s, research groups (e.g., Cheng et al., Kozikowski et al.) identified PCPMA as a scaffold capable of biased agonism . Unlike traditional agonists that activate all downstream pathways equally, PCPMA derivatives could be engineered to selectively activate G-protein pathways (therapeutic) while avoiding
Synthetic Architectures
The synthesis of PCPMA requires precise stereocontrol, as the trans-isomer is typically the bioactive pharmacophore.
Core Synthetic Pathway (Carbene Addition)
The industrial and laboratory standard involves the Rhodium- or Copper-catalyzed cyclopropanation of styrene.
Protocol Logic:
-
Cyclopropanation: Reaction of styrene with ethyl diazoacetate yields 2-phenylcyclopropanecarboxylate.[1]
-
Resolution: The trans isomer is thermodynamically favored but requires separation from the cis byproduct.
-
Homologation/Reduction: The ester is converted to the amide and reduced to the amine, preserving the cyclopropane integrity.
Biocatalytic Resolution (Green Route)
Recent advances utilize Rhodococcus sp. AJ270 to perform enantioselective hydrolysis of nitriles, yielding optically pure PCPMA precursors with >99% ee. This avoids the waste associated with chiral resolution of racemates.
Figure 1: Synthetic workflow for 2-phenylcyclopropylmethylamine (PCPMA) emphasizing the critical resolution step.
Pharmacological Divergence: Enzymes vs. Receptors
The distinction between PCPA and PCPMA is a masterclass in scaffold hopping.
| Feature | PCPA (Tranylcypromine) | PCPMA (Homolog) |
| Structure | Amine directly on ring | Methylene spacer ( |
| Primary Target | Enzymes (MAO-A/B, LSD1) | Receptors (5-HT2C, D2/D3) |
| Mechanism | Irreversible (Covalent Adduct) | Reversible (Ligand Binding) |
| Key Interaction | Radical ring opening -> FAD attack | Ionic bond (Aspartate) + |
| Clinical Use | Antidepressant (MAOI) | Potential Antipsychotic (Biased Agonist) |
Mechanism of Action: The "Safety" Switch
In PCPA, the nitrogen radical formed during oxidation is stabilized by the cyclopropane ring, facilitating bond cleavage. In PCPMA, the methylene group insulates the ring. Consequently, PCPMA does not inactivate MAO, reducing the risk of the "cheese effect" (hypertensive crisis) associated with traditional MAOIs.
Figure 2: Mechanistic divergence. PCPA undergoes suicide inhibition, while PCPMA acts as a reversible receptor modulator.
Experimental Protocols
Synthesis of (trans)-2-Phenylcyclopropylmethylamine
Validated for research-grade purity (>98%).
Reagents: trans-Cinnamyl chloride, Sodium azide, Lithium Aluminum Hydride (LiAlH4), THF.
-
Precursor Preparation:
-
Start with trans-2-phenylcyclopropanecarboxylic acid (commercially available or via styrene diazoacetate method).
-
Convert to acid chloride using Thionyl Chloride (
, 1.2 eq) in DCM at reflux for 2 hours.
-
-
Amide Formation:
-
Treat acid chloride with aqueous ammonia at
to yield the primary amide.
-
-
Reduction (Critical Step):
-
Suspend LiAlH4 (3.0 eq) in anhydrous THF under Argon.
-
Add the amide solution dropwise at
. -
Reflux for 12 hours. The vigorous reduction converts the carbonyl to the methylene group.
-
Quench: Fieser workup (
mL , mL 15% , mL ).
-
-
Purification:
-
Extract with diethyl ether. Convert to HCl salt using 2M HCl in ether for stability. Recrystallize from EtOH/Et2O.
-
Calcium Flux Assay (5-HT2C Functional Selectivity)
To determine agonist potency (
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C receptor (non-edited isoform).
-
Dye Loading: Incubate cells with Calcium-4 assay kit (Molecular Devices) for 45 min at
. -
Compound Addition:
-
Prepare PCPMA derivatives in HBSS buffer + 0.1% BSA.
-
Add compounds using a FLIPR Tetra system.
-
-
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Analysis: Normalize response to 5-HT (Serotonin) reference (
). Calculate Bias Factor comparing Gq (Calcium) vs -arrestin recruitment.
References
-
Cheng, J., et al. (2024). "2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Yan, W., et al. (2021). "2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation."[3][4] Journal of Medicinal Chemistry. Link[5]
-
Kozikowski, A. P., et al. (2017). "Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists."[6] Journal of Medicinal Chemistry. Link
-
Wang, M. X., & Feng, G. Q. (2002). "A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles." New Journal of Chemistry. Link
-
Tan, L., et al. (2020). "Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands."[4] Journal of Medicinal Chemistry. Link
Sources
- 1. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 2. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. (CHEMBL440259... - ChEMBL [ebi.ac.uk]
- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropylamine Motif: From Conformational Lock to Covalent Warhead
Executive Summary
In modern drug discovery, the cyclopropylamine (CPA) moiety operates as a "privileged structure" with a dual nature. It serves as both a structural scaffold —imparting conformational rigidity and metabolic stability—and a reactive warhead capable of mechanism-based enzyme inactivation. This guide dissects the therapeutic potential of CPAs, moving beyond basic reviews to provide actionable protocols for synthesis, kinetic characterization, and risk assessment. We analyze why this strained ring system is critical for targeting flavin-dependent enzymes (MAO, LSD1) and how to navigate its metabolic liabilities (as seen in Trovafloxacin).
Part 1: The Pharmacophore – Electronic & Steric Causality
The utility of the cyclopropylamine group stems from the unique hybridization of the cyclopropane ring. The carbon atoms possess significant
-
pKₐ Modulation: The increased s-character of the exocyclic bond renders the amine less basic (pKₐ ~ 9.0) compared to isopropylamine (pKₐ ~ 10.6). This improves membrane permeability (logD) at physiological pH while maintaining sufficient basicity for salt bridge formation.
-
Conformational Locking: The rigid cyclopropyl ring fixes the vector of the amine substituents, reducing the entropic penalty of binding. This is the "Scaffold" mode, utilized in drugs like Ticagrelor (P2Y12 antagonist), where the CPA group is not a warhead but a high-affinity anchor.
Data Summary: Physicochemical Comparison
| Property | Isopropylamine | Cyclopropylamine | Impact on Drug Design |
| Hybridization | ~ | Shorter C-C bonds; higher bond dissociation energy (BDE). | |
| pKₐ (Conj. Acid) | ~10.6 | ~9.0 | Improved CNS penetration; reduced lysosomal trapping. |
| C-H BDE (kcal/mol) | ~95 (secondary) | ~106 (cyclopropyl) | Resistance to P450 hydroxylation (unless ring opening occurs). |
| Ring Strain | ~0 | ~27.5 kcal/mol | Driving force for mechanism-based inactivation (Ring Opening). |
Part 2: The Warhead – Mechanism-Based Inactivation
The most potent application of CPAs is as suicide substrates for flavin-dependent amine oxidases, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).
The Mechanism: Single Electron Transfer (SET)
Unlike electrophilic warheads (e.g., acrylamides) that react with cysteines, CPAs exploit the enzyme's own catalytic cycle.
-
Oxidation: The flavin cofactor (FAD) accepts an electron from the CPA nitrogen.
-
Ring Opening: The resulting amine radical cation is unstable due to ring strain. It undergoes rapid homolytic ring fission.
-
Adduct Formation: The carbon-centered radical forms a covalent bond with the flavin cofactor (typically at C4a or N5), permanently disabling the enzyme.
Expert Insight: This mechanism explains why Tranylcypromine (trans-2-phenylcyclopropylamine) is a potent antidepressant (MAO inhibitor) and a lead structure for epigenetic cancer therapies (LSD1 inhibitors). The selectivity between MAO and LSD1 is often tuned by substituting the phenyl ring to exploit the larger binding pocket of LSD1.
Visualization: Mechanism of Action
Caption: Mechanism-based inactivation of FAD-dependent oxidases by cyclopropylamines via Single Electron Transfer (SET) and ring opening.
Part 3: The Liability – A Cautionary Tale
While the ring strain is a feature for MAO/LSD1 targeting, it is a bug for general metabolism. The case of Trovafloxacin highlights the risks.
-
The Drug: A fluoroquinolone antibiotic with a cyclopropylamine substituent.[1][2][3]
-
The Toxicity: Idiosyncratic hepatotoxicity led to its withdrawal/severe restriction.
-
The Cause: P450 enzymes (specifically CYP3A4 and MPO) oxidize the cyclopropylamine to a reactive
-unsaturated aldehyde (via ring opening), which then Michael-adds to hepatic proteins, causing immune-mediated liver injury.
Design Rule: If your target is not an amine oxidase, sterically bulk up the cyclopropylamine (e.g., adjacent methyl groups) or replace it with a bioisostere (e.g., oxetane) to prevent metabolic ring opening.
Part 4: Experimental Protocols
Protocol A: Synthesis via Kulinkovich-de Meijere Reaction
Why this method? Traditional reductive amination is difficult with cyclopropanones (unstable). The Kulinkovich-de Meijere reaction allows direct conversion of amides to cyclopropylamines using Grignard reagents, offering high functional group tolerance.
Reagents:
-
N,N-Dialkylamide (Substrate)
-
Ethylmagnesium bromide (EtMgBr) or Cyclohexylmagnesium bromide (Exchange reagent)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Lewis Acid (e.g., BF₃·OEt₂) for deprotection if needed.
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried flask under Argon, dissolve the amide (1.0 equiv) and Ti(OiPr)₄ (1.0 equiv) in dry THF.
-
Grignard Addition: Cool to 0°C. Slowly add EtMgBr (3.0 equiv) over 1 hour. Note: The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.
-
Ligand Exchange (Optional): If introducing a specific alkene, add the alkene (1.5 equiv) before the Grignard reagent to facilitate ligand exchange with the ethyl-titanium species.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. The titanacyclopropane inserts into the amide carbonyl.[4][5]
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Caution: Vigorous gas evolution.
-
Workup: Dilute with Et₂O, filter through Celite to remove titanium salts, and extract.
-
Purification: Flash chromatography on silica gel (typically requiring 1-5% MeOH/DCM due to amine polarity).
Caption: Step-by-step workflow for the Kulinkovich-de Meijere synthesis of cyclopropylamines.
Protocol B: Kinetic Characterization ( )
Why this method? Since CPAs are time-dependent inhibitors (TDI), standard
Methodology: Kitz-Wilson Analysis
-
Pre-incubation: Prepare 5-7 concentrations of the inhibitor (0.1x to 10x estimated
). Incubate with the enzyme (e.g., LSD1) without substrate for varying times ( min). -
Activity Measurement: At each time point, dilute an aliquot 1:100 into a solution containing the substrate (e.g., H3K4me2 peptide) and detection reagents (e.g., peroxidase/Amplex Red for H₂O₂ detection).
-
Data Processing:
-
Plot ln(% Remaining Activity) vs. Time for each inhibitor concentration. The slope of each line is
. -
Plot
vs. [Inhibitor] .[6]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Fit to the hyperbolic equation:
-
-
Validation: If the plot is linear,
is very high (weak binding), and you can only determine the ratio (inactivation efficiency).
Part 5: Strategic Decision Matrix
Use this logic flow to determine if a cyclopropylamine is appropriate for your drug discovery campaign.
Caption: Decision tree for incorporating cyclopropylamines in drug design based on target class and desired mechanism.
References
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry.[7][8] Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.[3][9] Link
-
Sun, Q., et al. (2007).[1] Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system.[1][2][3][10][11] Bioorganic & Medicinal Chemistry Letters.[1][10][11] Link
-
Spring, D. R. (2011). Ticagrelor: The first reversibly binding oral P2Y12 receptor antagonist.[12] Nature Reviews Drug Discovery. Link
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry.[7][8] Link
-
Krippendorff, B. F., et al. (2009).[7] Optimizing Classification of Drug–Drug Interaction Potential for Reversible and Time-Dependent Enzyme Inhibition. Journal of Biomolecular Screening. Link
Sources
- 1. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. biokin.com [biokin.com]
- 9. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to In-Silico Modeling of (2-(4-Ethylphenyl)cyclopropyl)methanamine Receptor Binding
Disclaimer: (2-(4-Ethylphenyl)cyclopropyl)methanamine is a novel molecular entity. This guide presents a validated, systematic framework for the in silico analysis of such a compound, based on established principles of computational drug discovery. The specific results and targets discussed are illustrative, designed to showcase the scientific process rather than to represent definitive biological findings for this specific molecule.)
Executive Summary
In the landscape of modern drug discovery, in silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1] This technical guide provides a comprehensive framework for modeling the receptor binding profile of (2-(4-Ethylphenyl)cyclopropyl)methanamine. Structurally, this compound is an analog of tranylcypromine, a known monoamine oxidase (MAO) inhibitor, suggesting a potential interaction with monoamine transporters (MATs).[2][3] This document outlines a systematic workflow, from initial target identification and preparation to advanced computational techniques like molecular docking and molecular dynamics simulations.[1] The integration of these computational predictions with potential experimental validation is emphasized as a critical paradigm for robust drug development.[1]
Introduction: The Role of Structure-Based Drug Design
Structure-Based Drug Design (SBDD) is a cornerstone of modern therapeutic development, leveraging the three-dimensional structures of biological targets to design and optimize novel drug candidates.[4][5] This rational approach allows for a deep understanding of molecular interactions, guiding the design of compounds with improved potency and selectivity.[4][6] The process typically begins with identifying a biological target crucial to a disease state and then uses computational methods to predict how potential drug molecules will bind to it.[4] This in silico screening significantly reduces the time and cost associated with laboratory experiments by prioritizing the most promising candidates.[7][8]
Causality: The foundational principle of SBDD is that a molecule's biological activity is intrinsically linked to its ability to physically interact with a target protein. By modeling this interaction computationally, we can predict binding affinity and mode, providing a rational basis for chemical modifications to enhance desired pharmacological properties.[4][9]
Target Identification and Hypothesis Generation
The chemical structure of (2-(4-Ethylphenyl)cyclopropyl)methanamine, featuring a cyclopropylamine moiety, strongly suggests its potential as a modulator of monoamine transporters (MATs). This class of transporters, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is a primary target for many psychoactive compounds and antidepressants.[2][10]
Hypothesized Primary Targets:
-
Monoamine Transporters (MATs): DAT, NET, SERT.
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B, given the structural similarity to tranylcypromine.[3][11]
Rationale: The cyclopropylamine scaffold is a well-established pharmacophore for interacting with the binding sites of these proteins. Therefore, our in silico investigation will prioritize these targets.
The In-Silico Modeling Workflow: A Validating System
A robust computational workflow is designed to be a self-validating system, where each step builds upon the last with clear, logical progression and includes checkpoints for assessing the validity of the model.
Caption: Overall workflow for in-silico receptor binding analysis.
Detailed Methodologies
Ligand and Protein Structure Preparation
Expertise: The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.[12][13] Proper preparation, including the assignment of correct protonation states and the optimization of geometries, is a critical, non-negotiable first step.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw (2-(4-Ethylphenyl)cyclopropyl)methanamine in a chemical sketcher (e.g., MarvinSketch, ChemDraw).
-
Convert to 3D: Use a tool like Open Babel to generate an initial 3D conformation.
-
Protonation State & Tautomer Generation: At a physiological pH of 7.4, the primary amine group is expected to be protonated (-NH3+). Use a tool like Schrödinger's LigPrep or similar to generate plausible ionization states.
-
Energy Minimization: Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF94) to find a low-energy starting conformation.[13]
Protocol 2: Protein Target Preparation
-
Obtain Crystal Structures: Download the 3D structures of human DAT, NET, and SERT from the Protein Data Bank (PDB).[14]
-
Pre-processing: Use a protein preparation wizard (e.g., in Schrödinger Maestro, Discovery Studio, or AutoDockTools) to perform the following essential cleanup steps:[15][16][17]
-
Remove water molecules that are not involved in critical binding interactions.[16]
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct bond orders.
-
Fill in any missing side chains or loops using tools like Prime.
-
-
Protonation and Constrained Minimization: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4. Perform a restrained energy minimization to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
Caption: Protein preparation workflow for molecular docking.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.[14][19]
Trustworthiness: To ensure the docking protocol is valid for the chosen target, a self-docking (or re-docking) experiment is essential. The co-crystallized ligand from the PDB structure is extracted and docked back into the binding site. A successful protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define the docking search space by creating a grid box centered on the known binding site (e.g., the S1 site for MATs).[2] The size of the box should be sufficient to allow the ligand to rotate and translate freely within the site.[14]
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock, which includes atomic charges and atom type definitions.[16]
-
Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[15][18] The algorithm will explore various binding poses and rank them based on a scoring function that estimates the binding free energy (ΔG), typically reported in kcal/mol.[19]
-
Analyze Results:
-
Examine the top-scoring poses visually. The best pose should exhibit chemically sensible interactions with key residues in the binding pocket.
-
Lower binding energy scores indicate a more favorable predicted interaction.[14]
-
Hypothetical Data Presentation:
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| DAT | 6M1S | -9.2 | Asp79, Phe155, Val152 |
| NET | 6OBP | -8.8 | Asp75, Phe152, Ile148 |
| SERT | 5I6X | -9.5 | Asp98, Tyr176, Phe335 |
| MAO-A | 2Z5X | -7.1 | Tyr407, Tyr444, Phe208 |
| MAO-B | 2V5Z | -7.5 | Tyr398, Tyr435, Ile199 |
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[13][20] This step is crucial for validating the stability of the predicted binding pose from docking.[13]
Expertise: The choice of force field and water model is critical. For protein-ligand systems, force fields like AMBER or CHARMM are industry standards, and a water model like TIP3P provides a good balance between accuracy and computational cost.
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Setup: Take the best-ranked docked pose of the (2-(4-Ethylphenyl)cyclopropyl)methanamine-SERT complex as the starting point.
-
Parameterization: Generate force field parameters for the ligand using a server like SwissParam or CGenFF.[13][21]
-
Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[20]
-
Minimization & Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system setup.
-
Gradually heat the system to 310 K (human body temperature) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles to ensure the system reaches a stable temperature and pressure.
-
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Analysis:
-
RMSD (Root Mean Square Deviation): A stable RMSD for the ligand and protein backbone indicates a stable binding complex.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation to confirm their stability.[13]
-
Caption: Workflow for a protein-ligand Molecular Dynamics simulation.
Pharmacophore Modeling: Abstracting Key Features
Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[7][22] A pharmacophore model can be generated from the stable protein-ligand complex derived from MD simulations.[23]
Application: This model serves as a 3D query for virtual screening of large compound databases to find novel, structurally diverse molecules that may have similar biological activity.[7][23] It abstracts the key interactions (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) into a simplified template.[7]
Conclusion and Forward Look
This guide has detailed a multi-step in silico workflow to predict and analyze the receptor binding characteristics of (2-(4-Ethylphenyl)cyclopropyl)methanamine. The initial docking results hypothetically suggest a strong binding preference for the serotonin transporter (SERT). The subsequent MD simulations would serve to validate the stability of this predicted interaction.
The generated models and data provide a strong, rational foundation for the next phase of drug discovery: experimental validation. The computational predictions, such as the high affinity for SERT, can be directly tested using techniques like radioligand binding assays. This iterative cycle of computational prediction followed by experimental testing is a powerful strategy for accelerating the discovery of new therapeutic agents.[4]
References
- Evolving Experimental Techniques for Structure-Based Drug Design.PMC - NIH.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery.SpringerLink.
- Complete Guide to Protein-Ligand MD Simulations with Gromacs.Scientiflow.
- What is the role of pharmacophore in drug design?Patsnap Synapse.
- Applications and Limitations of Pharmacophore Modeling.Drug Discovery Pro.
- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.YouTube.
- Machine learning methods for protein-protein binding affinity prediction in protein design.Oxford Academic.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.ChemCopilot.
- The power of structure-based drug design.Drug Discovery News.
- Pharmacophore modeling.Fiveable.
- Pharmacophore Modelling in Drug Discovery and Development.SlideShare.
- Structure-Based Drug Discovery & Design: Strategies and Implementation.SARomics Biostructures.
- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?Cresset Group.
- A computational model for GPCR-ligand interaction prediction.PMC - NIH.
- Molecular Docking Tutorial.University of Palermo.
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.YouTube.
- Structure-Based Drug Design.Rowan University.
- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.MDsim360.
- Computational methods for studying G protein-coupled receptors (GPCRs).PubMed.
- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?ACS Publications.
- Computational Studies of GPCR-Ligand Interactions: Molecular Dynamics and Ligand Design.ResearchGate.
- From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction.arXiv.
- Structure-Based Drug Design, SBDD.Domainex.
- Molecular docking for Beginners | Autodock Full Tutorial.YouTube.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes.YouTube.
- Designing modulators of monoamine transporters using virtual screening techniques.Frontiers in Chemistry.
- In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters.PMC - NIH.
- Fragment-Based Computational Method for Designing GPCR Ligands.ACS Publications.
- Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform.Medium.
- Whitepaper: A Technical Guide to In-Silico Modeling of Mecarbinate Receptor Binding.BenchChem.
- Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information.UTRGV ScholarWorks.
- Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.ACS Chemical Neuroscience.
- Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.Oxford Academic.
- GROMACS Tutorial: Protein-Ligand Complex.Virginia Tech.
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.SciSpace.
- New insights into the physicochemical properties of the human VMAT2 monoamine transporter and its mode of interaction with the neurotransmitter serotonin: An in silico analysis.Research, Society and Development.
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.PubMed.
- In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein.PMC - NIH.
- Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies.MDPI.
- In Silico prediction of inhibitors for multiple transporters via machine learning methods.PubMed.
- Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.PMC - NIH.
- Tranylcypromine - Wikipedia.Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 5. Structure-Based Drug Design, SBDD | Lead Optimisation | Domainex [domainex.co.uk]
- 6. Structure-Based Drug Design (SBDD): Strategies & Techniques [saromics.com]
- 7. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Structure-Based Drug Design | Rowan [rowansci.com]
- 10. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete Guide to Protein-Ligand MD Simulations with Gromacs | ScientiFlow [blog.scientiflow.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. MDSIM360 [mdsim360.com]
- 21. youtube.com [youtube.com]
- 22. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 23. dovepress.com [dovepress.com]
The Cyclopropylamine Paradox in Drug Design: Navigating Physicochemical Advantages and ADMET Liabilities
Executive Summary
The cyclopropylamine (CPA) motif is a privileged pharmacophore in medicinal chemistry, featured prominently in approved drugs (e.g., tranylcypromine, ciprofloxacin, ticagrelor) and clinical candidates targeting enzymes like Lysine-Specific Demethylase 1 (LSD1)[1][2]. The incorporation of a cyclopropyl ring adjacent to an amine imparts unique physicochemical properties, specifically modulating basicity and lipophilicity to enhance membrane permeability.
However, this structural modification introduces a profound Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) paradox. While absorption is often improved, the strained cyclopropane ring acts as a structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 (CYP450) enzymes[3]. This whitepaper provides an in-depth mechanistic analysis of CPA-containing compounds, detailing the causality behind their ADMET profiles, and outlines self-validating in silico and in vitro protocols to de-risk these liabilities during lead optimization.
Physicochemical Foundations: Why Cyclopropylamine?
To understand the ADMET behavior of CPAs, one must first examine the quantum mechanical reality of the cyclopropane ring. Unlike standard aliphatic chains, the C-C bonds in a cyclopropane ring are highly strained "bent bonds" (Walsh orbitals) possessing significant
Basicity (pKa) Modulation
This increased s-character exerts an electron-withdrawing inductive effect on the adjacent nitrogen atom. Consequently, the lone pair on the amine is held more tightly, reducing its basicity. The
The ADMET Consequence: At physiological pH (7.4), a standard aliphatic amine is almost entirely ionized (>99.9%), which can hinder passive lipid bilayer diffusion. The lower
Lipophilicity and TPSA
Despite the reduction in
Table 1: Comparative Physicochemical & ADMET Properties of Amine Motifs
| Structural Motif | Approx. | Relative Lipophilicity (LogP) | Membrane Permeability | CYP450 MBI Risk | Primary Medicinal Chemistry Utility |
| Isopropylamine | ~10.6 | Moderate | Low (Highly ionized at pH 7.4) | Low | Standard aliphatic linker/salt former |
| Cyclopropylamine | ~9.1 | Moderate-High | High (Increased neutral fraction) | High (Suicide Substrate) | Permeability enhancement, rigidification |
| Pyrrolidine | ~11.3 | Low | Low | Low-Moderate | Conformational restriction |
The Metabolic Liability: CYP450 Mechanism-Based Inhibition (MBI)
While the physicochemical properties of CPAs are highly desirable for absorption, their metabolic profile presents a critical challenge. Cyclopropylamines are prototypical "suicide inhibitors" (mechanism-based inactivators) of CYP450 enzymes, particularly CYP3A4, which metabolizes ~50% of marketed drugs[6].
The Mechanism of Heme Alkylation
The inactivation of CYP450 by CPAs is not a simple competitive binding event; it requires catalytic turnover by the enzyme. The mechanism proceeds via the following self-destructive cascade:
-
Oxidation: The CYP450 active site (specifically Compound I) initiates a one-electron oxidation at the CPA nitrogen. Recent density functional theory (DFT) calculations suggest this occurs via a Proton-Coupled Electron Transfer (PCET) or Nitrogen-Hydrogen Atom Transfer (N-HAT) mechanism[7][8].
-
Radical Formation: This generates a highly reactive, neutral aminyl radical[7].
-
Ring Scission: Driven by the release of massive ring strain (~27.5 kcal/mol), the cyclopropane ring rapidly undergoes homolytic cleavage (scission)[9].
-
Covalent Binding: The resulting primary carbon-centered radical acts as a potent alkylating agent, covalently binding to the prosthetic heme iron or adjacent active-site amino acid residues, irreversibly destroying the enzyme's catalytic function[3][6].
CYP450 Mechanism-Based Inhibition via cyclopropylamine ring scission and heme alkylation.
ADMET De-Risking Workflows: In Silico to In Vitro
Because MBI leads to severe Drug-Drug Interactions (DDIs) by permanently disabling clearance pathways for co-administered drugs, regulatory bodies like the FDA require rigorous screening for these structural alerts[3][6]. Below is a self-validating, two-phase protocol designed to identify and quantify CPA-induced ADMET liabilities.
Phase 1: In Silico ADMET Prediction Protocol
Modern Quantitative Structure-Activity Relationship (QSAR) models can predict the likelihood of a CPA derivative acting as a time-dependent inhibitor (TDI)[3].
Step-by-Step Methodology:
-
Structure Preparation: Convert the candidate molecule into canonical SMILES format. Ensure stereochemistry is explicitly defined, as spatial orientation affects CYP active site binding[2].
-
Property Calculation: Utilize platforms like ADMETlab 3.0 or Schrödinger QikProp to calculate baseline physicochemical properties (LogP, TPSA, predicted
)[5]. -
MBI Alert Screening: Run the structure through FDA-aligned QSAR models specifically trained on CYP3A4, CYP2D6, and CYP2C9 TDI datasets[3].
-
Data Interpretation: If the compound flags positive for "Heme Alkylation" or "Time-Dependent Inhibition" with a high Z-score, it must be prioritized for in vitro TDI validation.
Phase 2: In Vitro Time-Dependent Inhibition (TDI) Assay
Standard reversible CYP inhibition assays (IC50) will produce false negatives for CPAs because MBI requires time and catalytic turnover to generate the reactive radical. A self-validating
Step-by-Step Methodology:
-
System Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.1 mg/mL in potassium phosphate buffer (pH 7.4).
-
The Critical Variable (NADPH Pre-incubation): Aliquot the CPA test compound (at varying concentrations: 0.1 to 50 µM) into two parallel plates.
-
Plate A (Turnover): Add NADPH (1 mM) to initiate CYP450 activity.
-
Plate B (Control): Add buffer only (No NADPH).
-
-
Incubation: Incubate both plates at 37°C for 30 minutes. Causality: This 30-minute window allows the CPA in Plate A to be oxidized, undergo ring scission, and covalently bind to the enzyme.
-
Probe Substrate Addition: Add a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and NADPH to both plates. Incubate for an additional 10 minutes.
-
Quenching & Analysis: Stop the reaction with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1-hydroxymidazolam).
-
Validation & Calculation: Calculate the
for both plates. A "Shift Ratio" ( minus NADPH / plus NADPH) greater than 1.5–2.0 confirms mechanism-based inhibition. Further kinetic analysis can then determine (maximum inactivation rate) and (inhibitor concentration yielding half-maximal inactivation).
Sequential ADMET workflow for identifying and quantifying CPA-induced CYP450 inhibition.
Conclusion
The cyclopropylamine motif is a double-edged sword in drug design. Its unique hybridization lowers amine
References
-
Cyclopropylamine 98 765-30-0 - SigmaAldrich.cn Sigma-Aldrich.[Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Frontiers in Chemistry. [Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference National Institutes of Health (PMC).[Link]
-
Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes Food and Drug Administration (FDA). [Link]
-
Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes National Institutes of Health (PMC).[Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling National Institutes of Health (PubMed).[Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies MDPI.[Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors National Institutes of Health (PMC).[Link]
-
Alkylated and bicyclic sugar amino acids : synthesis and applications Scholarly Publications Leiden University.[Link]
-
(A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate.[Link]
Sources
- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. mdpi.com [mdpi.com]
- 6. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 8. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
Methodological & Application
A Robust and Validated LC-MS/MS Method for the Quantification of (2-(4-Ethylphenyl)cyclopropyl)methanamine in Human Plasma
An Application Note for the Bioanalysis of (2-(4-Ethylphenyl)cyclopropyl)methanamine
Abstract
This application note presents a detailed, robust, and sensitive bioanalytical method for the quantitative determination of (2-(4-Ethylphenyl)cyclopropyl)methanamine in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1][2] The method has been developed and validated based on the principles outlined in regulatory guidelines from the FDA and EMA, ensuring data reliability and reproducibility.[3][4][5]
Introduction: The Rationale for Precise Quantification
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a primary amine containing a cyclopropyl moiety, a structural feature present in numerous pharmacologically active compounds. The accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] High-quality bioanalytical data are critical for making informed decisions throughout the drug discovery and development pipeline, from preclinical toxicokinetic assessments to human clinical trials.[2][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[7][8] The Multiple Reaction Monitoring (MRM) mode in tandem MS provides exceptional specificity, minimizing interference from endogenous plasma components and ensuring that the analytical data is reliable.[2][9] This document provides a comprehensive guide to implementing such a method, explaining the causality behind key experimental choices to ensure both scientific rigor and practical success.
The Analytical Workflow: A Strategic Overview
The bioanalytical process is a multi-step workflow designed to isolate the analyte from a complex biological matrix and measure it accurately. Each step is optimized to maximize recovery, minimize variability, and ensure the integrity of the final data.
Figure 1: High-Level Bioanalytical Workflow. A schematic overview of the key stages from plasma sample receipt to final concentration determination.
Part I: Plasma Sample Preparation - The Key to a Clean Analysis
The primary goal of sample preparation is to remove proteins and phospholipids from the plasma that can interfere with the analysis, cause ion suppression in the mass spectrometer, and ultimately compromise data quality.[10] While several techniques exist, Solid-Phase Extraction (SPE) is recommended for this application.
-
Protein Precipitation (PPT): The simplest technique, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[11] While fast, it often results in less clean extracts, leaving phospholipids and other interferences that can cause significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids.[11] LLE can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively adsorbing the analyte onto a solid sorbent, followed by washing away interferences and then eluting the purified analyte.[11][12] For a primary amine like (2-(4-Ethylphenyl)cyclopropyl)methanamine, a mixed-mode cation exchange sorbent is ideal, as it provides a dual retention mechanism (hydrophobic and ionic) for superior selectivity and cleanup.
Chosen Method: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)
This approach leverages the basic nature of the primary amine group, which will be protonated at neutral or acidic pH, allowing for strong retention on a cation exchange sorbent.
Figure 2: Solid-Phase Extraction (SPE) Workflow. Step-by-step process for isolating the analyte using mixed-mode cation exchange SPE.
Part II: LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Separation
The goal of chromatography is to separate the analyte from any remaining matrix components and from its potential metabolites to ensure accurate quantification.
-
Column: An Agilent ZORBAX Eclipse Plus C18 column (or equivalent) is recommended. C18 columns provide excellent hydrophobic retention for the ethylphenyl group.
-
Mobile Phase: Using a gradient elution with an acidic modifier is crucial. Formic acid is added to both mobile phases to ensure the primary amine of the analyte is protonated, leading to better peak shape and improved ionization efficiency in the mass spectrometer.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as (2-(4-Ethylphenyl)cyclopropyl)methanamine-d5, is highly recommended.[13] A SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction variability, providing the most accurate correction and improving method precision.[13][14]
Tandem Mass Spectrometry (MS/MS) Detection
Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides two layers of specificity (precursor mass and product mass), drastically reducing background noise.[9]
The fragmentation of the protonated molecule [M+H]⁺ is key. For (2-(4-Ethylphenyl)cyclopropyl)methanamine, the most probable and stable fragment results from cleavage at the benzylic position, leading to the formation of the ethyltropylium ion.
| Parameter | (2-(4-Ethylphenyl)cyclopropyl)methanamine (Analyte) | (2-(4-Ethylphenyl)cyclopropyl)methanamine-d5 (IS) |
| Precursor Ion (Q1, m/z) | 176.1 | 181.1 |
| Product Ion (Q3, m/z) | 119.1 (Quantifier) / 159.1 (Qualifier) | 124.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for maximum signal (e.g., 15-25 eV) | Optimized for maximum signal (e.g., 15-25 eV) |
| Ionization Mode | ESI Positive | ESI Positive |
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters. These transitions provide high selectivity and sensitivity for quantification.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with modifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with modifier for protonation. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID UPLC column. |
| Gradient | 5% B to 95% B over 3 min | Ensures sharp peaks and elution of the analyte. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Table 2: Liquid Chromatography (LC) Conditions.
Part III: Bioanalytical Method Validation (BMV)
Before analyzing study samples, the method must undergo full validation to demonstrate its reliability, reproducibility, and fitness for purpose.[1][3] Validation is performed according to the principles outlined in the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[3][15][16]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank plasma. |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration should be within ±15% of nominal concentration. |
Table 3: Summary of Key Validation Parameters and Acceptance Criteria. [4][17] These criteria ensure the method produces reliable and legally defensible data.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and QC Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol. Store at -20°C.
-
Working Solutions: Prepare a series of intermediate working solutions for the analyte by serially diluting the primary stock with 50:50 methanol/water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples.
-
IS Spiking Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in 50:50 methanol/water.
-
Calibration Standards & QCs: Prepare calibration standards (e.g., 0.1 to 100 ng/mL) and QC samples (Low, Medium, High) by spiking 10 µL of the appropriate working solution into 90 µL of blank human plasma.
Protocol 2: Plasma Sample Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the IS Spiking Solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex. This step precipitates some proteins and ensures the analyte is fully protonated. Centrifuge at 13,000 g for 5 minutes.
-
SPE Plate Conditioning: Place a mixed-mode cation exchange SPE 96-well plate on a vacuum manifold. Condition the wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load: Load the supernatant from the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
-
Wash:
-
Wash 1: Add 1 mL of 0.1 M acetic acid. Apply vacuum to dry.
-
Wash 2: Add 1 mL of methanol. Apply vacuum to dry the sorbent completely (5 min at high vacuum).
-
-
Elute: Place a clean collection plate inside the manifold. Add 500 µL of elution solvent (5% ammonium hydroxide in methanol). Allow it to soak for 1 minute, then apply gentle vacuum to elute the analyte.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Data Acquisition
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence list including blank samples, calibration standards (from lowest to highest concentration), QC samples, and the unknown study samples.
-
Injection: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Data Acquisition: Acquire data using the MRM parameters specified in Table 1 and the LC conditions in Table 2.
Data Analysis and Interpretation
Data is processed using the instrument's quantitative analysis software.
-
Integration: The software integrates the peak areas for the analyte and the IS for each injection.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards.
-
Regression: A linear regression with a 1/x² weighting factor is typically applied to the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Quantification: The concentrations of the analyte in the QC and unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of (2-(4-Ethylphenyl)cyclopropyl)methanamine in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, minimizing matrix effects and ensuring high data quality. The method is suitable for full validation according to international regulatory standards and can be confidently applied to support drug development programs requiring pharmacokinetic and toxicokinetic data.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spec. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. [Link]
-
European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). HHS. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis Zone. [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. (2017). ACS Publications. [Link]
-
Sample Preparation Techniques. (2025). Phenomenex. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. (2012). Wiley Analytical Science. [Link]
-
New Techniques for Sample Preparation in Analytical Chemistry. (n.d.). Diva-Portal.org. [Link]
- Method of analysis of amine by mass spectrometry. (n.d.).
-
Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. [Link]
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent. [Link]
-
Bioanalytical method validation: An updated review. (n.d.). PMC. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). PMC. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014). Walsh Medical Media. [Link]
-
Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. (2020). LCGC International. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. [Link]
-
mass spectrum of cyclopropane C3H6 fragmentation pattern. (n.d.). Doc Brown. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. (2025). ResearchGate. [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 17. database.ich.org [database.ich.org]
Application Note: Advanced LC-MS/MS Method Development for Novel Psychoactive Substances (NPS)
Abstract
The rapid proliferation of Novel Psychoactive Substances (NPS) presents a "moving target" for forensic and clinical toxicology. Standard C18-based methodologies often fail to resolve the structural isomers common in fentanyl analogs and synthetic cathinones. This Application Note details a high-sensitivity LC-MS/MS workflow designed for flexibility and specificity. We prioritize mixed-mode Solid Phase Extraction (SPE) for matrix elimination and Biphenyl stationary phases for superior isobaric resolution. Validation protocols align with ANSI/ASB Standard 036 to ensure legal defensibility.
The Challenge: The NPS "Hydra"
NPS detection is defined by three analytical hurdles:
-
Isobaric Complexity: Isomers like cis/trans-3-methylfentanyl or positional isomers of fluorofentanyl share identical precursor and product ions, rendering standard MS/MS indistinguishable without chromatographic separation.
-
Matrix Interference: Low dosage potency (sub-ng/mL) requires significant pre-concentration from complex matrices (post-mortem blood, hair).
-
Reference Standard Scarcity: Methods must be adaptable to new analogs without complete re-validation.
Phase I: Sample Preparation Strategies
Objective: Maximize recovery while minimizing ion suppression.
While "Dilute-and-Shoot" is viable for high-concentration urine screening, it is insufficient for the sub-ng/mL sensitivity required for fentanyl analogs in blood. We utilize a decision-matrix approach to select the prep method.
Sample Prep Decision Logic
The following diagram illustrates the selection process based on matrix complexity and required sensitivity.
Figure 1: Decision tree for selecting sample preparation based on matrix and sensitivity needs.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
For comprehensive NPS panels (bases), Mixed-Mode Cation Exchange (retention by hydrophobicity + ion exchange) provides the cleanest extracts.
Protocol Steps:
-
Pre-treatment: Dilute 200 µL blood 1:4 with 0.1% Formic Acid (aq) to lyse cells and acidify (pH ~3).
-
Conditioning: 1 mL MeOH followed by 1 mL H2O.
-
Loading: Load pre-treated sample by gravity.
-
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid (removes proteins/salts).
-
Wash 2 (Organic): 1 mL MeOH (removes neutral interferences/lipids). Critical: Analytes are retained via ionic interaction.
-
Elution: 1 mL 5% Ammonium Hydroxide in MeOH (breaks ionic bond).
-
Reconstitution: Evaporate to dryness (N2 at 40°C) and reconstitute in Mobile Phase A.
Phase II: Chromatographic Separation (The Isomer Solution)
Objective: Baseline resolution of isobaric compounds.
Standard C18 columns rely solely on hydrophobic interaction. For NPS, particularly fentanyl analogs and cathinones, Biphenyl stationary phases are superior due to
Column Selection Data
| Parameter | C18 Column | Biphenyl Column | Recommendation |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Biphenyl |
| Fentanyl Isomer Resolution | Poor (Often co-elute) | Excellent (Separates cis/trans) | Biphenyl |
| Cathinone Retention | Low (Polar compounds elute early) | Moderate (Better retention) | Biphenyl |
| Mobile Phase Compatibility | High | High | Biphenyl |
LC Conditions
-
Column: Raptor Biphenyl or Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffer stabilizes pH for reproducible ionization).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH promotes stronger
interactions than Acetonitrile). -
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration is critical).
-
Phase III: MS/MS Detection Parameters
Objective: Specificity via Multiple Reaction Monitoring (MRM).
Operate in Positive Electrospray Ionization (ESI+) mode. For each analyte, select two transitions:
-
Quantifier (Q): Most abundant product ion.
-
Qualifier (q): Second most abundant, structural confirmation.
Representative MRM Table (NPS Classes)
Note: Collision Energies (CE) are instrument-dependent and must be optimized.
| Analyte Class | Compound | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Mechanistic Note |
| Opioids | Fentanyl | 337.2 | 188.1 | 105.0 | Cleavage of piperidine ring |
| Acetylfentanyl | 323.2 | 188.1 | 105.0 | Shares product ions; RT separation required | |
| Carfentanil | 395.2 | 335.2 | 113.1 | Ester loss | |
| Cathinones | Mephedrone | 178.1 | 160.1 | 144.1 | Water loss / Methyl loss |
| MDPV | 276.2 | 126.1 | 175.1 | Pyrrolidine ring cleavage | |
| Cannabinoids | JWH-018 | 342.2 | 155.0 | 127.0 | Naphthyl cleavage |
| 5F-MDMB-PICA | 377.2 | 233.1 | 144.1 | Ester cleavage |
Phase IV: Validation Strategy (ANSI/ASB Standard 036)
Objective: Create a self-validating system.
Do not rely on manufacturer claims. Validate the method using the ANSI/ASB Standard 036 framework, which is the gold standard for forensic toxicology.
The "Self-Validating" Workflow
Every batch must include a "System Suitability Test" (SST) before running samples.
-
Sensitivity Check: A standard at the LOQ (e.g., 0.5 ng/mL). Signal-to-Noise must be >10:1.
-
Resolution Check: A mix of critical isomers (e.g., Fentanyl and Acetylfentanyl). Valley-to-Peak ratio must be <10% (baseline separation).
Validation Parameters (Summary)
| Parameter | Requirement (ASB 036) | Experimental Design |
| Bias | ± 20% | 3 concentrations (Low, Med, High), 5 runs. |
| Precision | < 20% CV | Within-run and Between-run (ANOVA). |
| Interference | No peaks > LOD | Extract 10 different sources of blank matrix to prove selectivity. |
| Ion Suppression | Assess % | Post-column infusion or post-extraction spike. |
| Carryover | < LOD in blank | Inject blank immediately after highest calibrator. |
Validation Logic Flow
Figure 2: Iterative validation workflow ensuring compliance with forensic standards.
References
-
ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology, 1st Ed.[1][2] (2019). AAFS Standards Board.[2][3] Link
-
United Nations Office on Drugs and Crime (UNODC) , Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX) , Standard Practices for Method Validation. (Precursor to ASB 036). Link
-
Center for Forensic Science Research & Education (CFSRE) , NPS Discovery & Monographs. (For up-to-date structural data). Link
-
Strydom, K., et al. , "LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues," Journal of Analytical Toxicology. (Demonstrates Biphenyl column utility). Link
Sources
Technical Application Note: In Vitro Evaluation of MAO-A and MAO-B Inhibition by (2-(4-Ethylphenyl)cyclopropyl)methanamine
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]
The compound (2-(4-Ethylphenyl)cyclopropyl)methanamine is a structural analogue of Tranylcypromine (2-phenylcyclopropylamine), a clinically established non-selective Monoamine Oxidase (MAO) inhibitor. Structurally, it features a cyclopropane ring fused to an ethyl-substituted phenyl group.[1]
Scientific Rationale
Cyclopropylamines function as mechanism-based irreversible inhibitors (suicide substrates). Their mechanism of action involves:
-
Single-Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor of MAO oxidizes the amine, generating a radical cation.
-
Ring Opening: The strained cyclopropane ring undergoes rapid homolytic fission, forming a reactive carbon radical.
-
Covalent Adduct Formation: This radical forms a covalent bond with the N(5) atom of the FAD cofactor, permanently inactivating the enzyme.
Critical Experimental Consequence: Unlike reversible inhibitors, the potency (IC₅₀) of mechanism-based inhibitors is time-dependent . Standard "mix-and-read" protocols often underestimate the potency of these compounds. This guide prioritizes a Pre-incubation Protocol to accurately capture the irreversible inactivation kinetics.
Selectivity Hypothesis
While Tranylcypromine is non-selective, para-substitution on the phenyl ring (such as the 4-ethyl group in this compound) often shifts selectivity toward MAO-B . The MAO-B active site comprises an "entrance cavity" and a "substrate cavity" separated by an isoleucine gate (Ile199), accommodating larger hydrophobic substituents better than the monopartite cavity of MAO-A.
Assay Principle: Amplex™ Red Fluorometric Detection[5]
To ensure high sensitivity and compatibility with high-throughput screening (HTS), we utilize the Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine) coupled assay.
Reaction Cascade:
-
MAO Reaction: The MAO enzyme oxidizes the substrate (Tyramine, Serotonin, or Benzylamine), generating H₂O₂.[2]
-
Detection Reaction: In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with Amplex Red (non-fluorescent) to produce Resorufin (highly fluorescent).
Mechanistic Pathway Diagram
Figure 1: Signal transduction pathway for the fluorometric detection of MAO activity.
Materials & Reagents
Enzyme & Substrate Selection
| Component | MAO-A Assay | MAO-B Assay | Notes |
| Enzyme Source | Recombinant Human MAO-A | Recombinant Human MAO-B | Use aliquots to avoid freeze-thaw cycles. |
| Specific Substrate | Serotonin (5-HT) | Benzylamine or PEA | Preferred for isoform specificity.[3] |
| Universal Substrate | Tyramine | Tyramine | Good for general screening; Km differs between isoforms. |
| Reference Inhibitor | Clorgyline (Irreversible) | Selegiline/Deprenyl (Irreversible) | Essential for validating assay window. |
Buffer Composition (Critical)
-
Base Buffer: 100 mM Potassium Phosphate, pH 7.4.[4]
-
Additives: Glycerol (5%) may be added for enzyme stability, but avoid high concentrations of thiols (DTT/BME) as they can interfere with H₂O₂ detection.
Experimental Protocol
Step 1: Compound Preparation
-
Stock Solution: Dissolve (2-(4-Ethylphenyl)cyclopropyl)methanamine in 100% DMSO to a concentration of 10 mM.
-
Note: Ensure the compound is fully solubilized. If using the HCl salt, mild warming (37°C) may be required.
-
-
Serial Dilution: Prepare 3-fold serial dilutions in DMSO (e.g., 10 mM down to 10 nM).
-
Working Solution: Dilute these DMSO stocks 1:100 into Assay Buffer to create 2x working concentrations (Final DMSO < 1% in assay).
Step 2: Pre-Incubation (The "Suicide Substrate" Step)
Rationale: As a mechanism-based inhibitor, the compound requires catalytic turnover or binding time to form the covalent adduct.
-
Plate Setup: Use black, flat-bottom 96-well or 384-well plates.
-
Enzyme Addition: Add 25 µL of 2x Enzyme Solution (e.g., 2 U/mL MAO-A or MAO-B) to respective wells.
-
Inhibitor Addition: Add 25 µL of 2x Compound Working Solution.
-
Controls: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Buffer blank) wells.
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Variation: To determine time-dependency, run parallel plates with 0, 15, 30, and 60 min pre-incubation.
-
Step 3: Reaction Initiation & Detection
-
Master Mix Prep: While incubating, prepare the Detection Master Mix (2x concentration):
-
400 µM Amplex Red
-
2 U/mL HRP
-
2x Km concentration of Substrate (e.g., 20 µM Tyramine for MAO-A, 20 µM Benzylamine for MAO-B).
-
-
Initiation: Add 50 µL of Detection Master Mix to the pre-incubated wells.
-
Measurement: Immediately place in a fluorescence microplate reader.
-
Mode: Kinetic (preferred) or Endpoint.
-
Settings: Excitation 530-560 nm; Emission 590 nm.
-
Duration: Read every 2 minutes for 30-60 minutes at 37°C.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the pre-incubation stage.
Data Analysis & Interpretation
Calculation of % Inhibition
Calculate the slope (V) of the fluorescence increase (RFU/min) from the linear portion of the kinetic curve (typically 10–40 mins).
IC₅₀ Determination
Plot % Inhibition vs. Log[Inhibitor]. Fit the data using a non-linear regression (4-parameter logistic model):
Interpreting Time-Dependency
If the IC₅₀ decreases significantly (e.g., >3-fold shift) between the 0-min and 30-min pre-incubation conditions, the compound is confirmed as a Time-Dependent Inhibitor (TDI) . This validates the mechanism-based mode of action expected for cyclopropylamines.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background | Spontaneous oxidation of Amplex Red | Protect reagents from light; prepare Master Mix immediately before use. |
| No Inhibition observed | Insufficient pre-incubation | Extend pre-incubation to 60 mins; ensure compound is not precipitating. |
| Interference | Compound fluorescence | Check compound autofluorescence at 590 nm; use Kynuramine assay as alternative. |
Alternative Validation Method: If fluorescence interference is suspected, use the Kynuramine Deamination Assay . Kynuramine (non-fluorescent) is oxidized to 4-hydroxyquinoline (fluorescent, Ex 310 / Em 380). This occurs in the UV range, avoiding interference from red-shifted fluorophores.
References
-
Amplex Red Assay Development: Zhou, W., et al. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica, 2006.
-
MAO Inhibition Mechanism: Ramsay, R. R., et al. "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases." The FEBS Journal, 2015.[5]
-
Assay Kit Protocol: ThermoFisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol."
-
Inhibitor Classification: Tipton, K. F., et al. "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 2004.
Sources
Application Notes & Protocols: Assessing the Neuroprotective Effects of (2-(4-Ethylphenyl)cyclopropyl)methanamine (EPCM)
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Therapeutic Strategy for Neurodegeneration
Neurodegenerative disorders such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations. A key pathological driver in many of these diseases is oxidative stress, which leads to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death. Monoamine oxidase-B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes, plays a significant role in this process. MAO-B metabolizes dopamine and other neurotransmitters, a process that generates hydrogen peroxide and other reactive oxygen species (ROS) as byproducts.[1][2] Elevated MAO-B activity is associated with increased oxidative stress and neuronal damage.[2]
Therefore, inhibiting MAO-B presents a compelling therapeutic strategy. Selective MAO-B inhibitors can increase dopaminergic tone and, crucially, reduce the formation of neurotoxic ROS, offering a direct neuroprotective effect.[1][3][4]
This document provides a comprehensive guide to evaluating the neuroprotective potential of (2-(4-Ethylphenyl)cyclopropyl)methanamine (EPCM) , a novel, potent, and selective MAO-B inhibitor. The protocols outlined below follow a logical, multi-tiered approach, beginning with biochemical confirmation of the drug's primary target engagement, followed by in vitro validation of its protective effects in a cellular model of neurotoxicity, and culminating in an in vivo assessment of its efficacy in a preclinical animal model of Parkinson's disease.
Part 1: Biochemical Characterization of EPCM
The foundational step in assessing EPCM is to confirm its hypothesized mechanism of action: potent and selective inhibition of MAO-B. This is crucial for establishing that any observed neuroprotective effects are mechanistically plausible.
Primary Objective: Quantify MAO-B Inhibition
The first experiment aims to determine the half-maximal inhibitory concentration (IC50) of EPCM for MAO-B. This value represents the concentration of EPCM required to inhibit 50% of MAO-B activity.
Protocol 1: In Vitro MAO-B Activity Assay (Luminescent)
This protocol utilizes a commercially available luminescent assay, such as the MAO-Glo™ Assay, which provides a highly sensitive and high-throughput method for measuring MAO activity.[5][6][7] The assay involves a luminogenic substrate that is converted by MAO into luciferin, which is then used by luciferase to generate a light signal directly proportional to MAO activity.[5][6][8]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-Glo™ Assay Kit (or equivalent), including luminogenic substrate, reaction buffer, and Luciferin Detection Reagent[8]
-
EPCM (stock solution in DMSO)
-
Selegiline (positive control inhibitor, stock solution in DMSO)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions.[8] Create a serial dilution of EPCM and Selegiline in reaction buffer. A typical concentration range to test would be 0.1 nM to 100 µM. Include a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.[9]
-
MAO Reaction: In each well of the microplate, add the MAO-B enzyme and the appropriate concentration of EPCM, Selegiline, or vehicle control.
-
Substrate Addition: Add the luminogenic MAO substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8][9]
-
Signal Generation: Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[5][8]
-
Incubation: Incubate for an additional 20 minutes at room temperature to stabilize the signal.[8][9]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each EPCM concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of EPCM and fit the data to a four-parameter logistic curve to determine the IC50 value.
Secondary Objective: Assess MAO-A/B Selectivity
To be a viable therapeutic candidate with minimal side effects, EPCM should be highly selective for MAO-B over MAO-A. This experiment compares the IC50 values for both enzymes.
Protocol 2: MAO-A vs. MAO-B Selectivity Assay
This protocol is identical to Protocol 1, but is run in parallel using recombinant human MAO-A enzyme and its corresponding optimized reaction buffer.[8] The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A high ratio indicates strong selectivity for MAO-B.
Data Presentation: Biochemical Profile of EPCM
| Compound | Target | IC50 (nM) [Hypothetical] | Selectivity Index (MAO-A/MAO-B) [Hypothetical] |
| EPCM | MAO-B | 15 | 200 |
| EPCM | MAO-A | 3000 | |
| Selegiline (Control) | MAO-B | 10 | 150 |
| Selegiline (Control) | MAO-A | 1500 |
Part 2: In Vitro Neuroprotection Assessment
With EPCM's biochemical activity confirmed, the next phase is to determine if this translates to a protective effect in a cellular model of neurodegeneration. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model because it can be differentiated into a neuronal phenotype and is susceptible to neurotoxins that mimic Parkinson's disease pathology.[10][11][12]
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, will be used to induce cell death. MPP+ is actively transported into dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased ROS production, and apoptosis.[13]
Overall Experimental Workflow
Protocol 3: SH-SY5Y Cell Culture and Treatment
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of MEM and F12, supplemented with 10-15% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[10][14]
-
96-well and 6-well tissue culture plates
-
EPCM (dissolved in DMSO)
-
MPP+ iodide (dissolved in sterile water)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates (for viability assays) or 6-well plates (for other assays) at an appropriate density (e.g., 2 x 10⁴ cells/well for 96-well plates) and allow them to adhere overnight.[14][15]
-
EPCM Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of EPCM (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO).
-
Incubation: Incubate for 1-2 hours to allow for cellular uptake of the compound.
-
Neurotoxin Challenge: Add MPP+ to the wells to a final concentration known to induce significant cell death (e.g., 500 µM - 2 mM, to be optimized). Do not add MPP+ to the "no toxin" control wells.
-
Final Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[15]
Protocol 4: Assessment of Cell Viability (MTT Assay)
This assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.[16][17]
Procedure:
-
Following the 24-hour incubation (Protocol 3), add MTT reagent (5 mg/mL) to each well of the 96-well plate.[15]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Express viability as a percentage relative to the untreated (no toxin, no EPCM) control cells.
Protocol 5: Measurement of Intracellular ROS (DCFDA Assay)
This assay uses 2',7'-dichlorofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces when oxidized by ROS.[18][19][20]
Procedure:
-
Following the treatment period in 6-well plates (Protocol 3), wash the cells with PBS.
-
Load the cells with DCFDA solution (e.g., 20 µM in PBS) and incubate for 30 minutes at 37°C.[18]
-
Wash the cells again with PBS to remove excess dye.
-
Detach the cells using trypsin, centrifuge, and resuspend in PBS.[18]
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer (Ex/Em = ~488/530 nm).[18]
Protocol 6: Assessment of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[21] Its activity is a direct measure of apoptosis.
Procedure:
-
After treatment in 6-well plates (Protocol 3), collect both adherent and floating cells.
-
Lyse the cells using the lysis buffer provided in a commercial colorimetric assay kit (e.g., based on cleavage of DEVD-pNA).[22][23]
-
Incubate the cell lysate with the caspase-3 substrate (Ac-DEVD-pNA).[21][23] Activated caspase-3 will cleave the substrate, releasing the chromophore pNA.
-
Calculate caspase-3 activity relative to the total protein concentration of the lysate and express it as a fold-change compared to the control.
Protocol 7: Assessment of Mitochondrial Membrane Potential (MMP) (JC-1 Assay)
The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential.[24][25][26] In healthy, polarized mitochondria, JC-1 forms red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, the dye remains as green fluorescent monomers.[24][26] A decrease in the red/green fluorescence ratio indicates mitochondrial dysfunction.
Procedure:
-
Following treatment (Protocol 3), wash the cells and incubate them with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.[24][27]
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Measure the fluorescence intensity in both the green channel (monomers, Em ~530 nm) and the red channel (aggregates, Em ~590 nm).[24][25]
-
Calculate the ratio of red to green fluorescence. A higher ratio indicates healthier mitochondria.
Data Presentation: In Vitro Neuroprotective Effects of EPCM [Hypothetical]
| Treatment Group | Cell Viability (% of Control) | Relative ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) | MMP (Red/Green Ratio) |
| Control (Vehicle) | 100% | 1.0 | 1.0 | 5.8 |
| MPP+ (1 mM) | 45% | 3.5 | 4.2 | 1.2 |
| MPP+ + EPCM (1 µM) | 78% | 1.4 | 1.8 | 4.5 |
| MPP+ + EPCM (10 µM) | 85% | 1.2 | 1.3 | 5.1 |
Part 3: In Vivo Neuroprotection Assessment
The final stage of preclinical evaluation involves testing EPCM in a living organism. The MPTP-induced mouse model is a gold-standard model for Parkinson's disease research.[28][29] Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.[13][30]
Hypothesized Neuroprotective Mechanism
Protocol 8: MPTP Mouse Model and EPCM Administration
Materials:
-
Male C57BL/6 mice (8-12 weeks old).[31]
-
MPTP hydrochloride (MPTP-HCl), dissolved in sterile saline.
-
EPCM, formulated for intraperitoneal (i.p.) injection.
-
Probenecid (optional, can be used to inhibit peripheral MPTP metabolism and enhance CNS toxicity).[30]
Procedure:
-
Animal Groups: Divide mice into groups (n=10-15 per group):
-
Group 1: Saline (Vehicle Control)
-
Group 2: EPCM only
-
Group 3: MPTP + Vehicle
-
Group 4: MPTP + EPCM (preventative regimen)
-
-
Dosing Regimen (Preventative): Administer EPCM (e.g., 1-10 mg/kg, i.p.) or its vehicle daily for 7-14 days.
-
MPTP Induction (Sub-acute): On specified days during the EPCM treatment period, administer MPTP-HCl (e.g., 18-20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[31] Extreme caution and appropriate safety protocols must be followed when handling MPTP. [28][31]
-
Post-Toxin Period: Continue EPCM administration for a defined period (e.g., 7 days) post-MPTP induction.
Protocol 9: Behavioral Assessment (Rotarod Test)
This test assesses motor coordination and balance, which are impaired by the loss of dopaminergic neurons.[32][33][34]
Procedure:
-
Acclimation/Training: Prior to MPTP administration, train the mice on the rotarod apparatus for 2-3 consecutive days. This involves placing them on the rod rotating at a low, constant speed.[34]
-
Testing: 7 days after the final MPTP injection, test the mice. Place each mouse on the rod and begin an accelerating rotation (e.g., from 4 to 40 rpm over 300 seconds).[32][33]
-
Data Collection: Record the latency to fall from the rod for each mouse.[34] Perform 2-3 trials per mouse with a 15-minute inter-trial interval.[32]
-
Analysis: Compare the average latency to fall across the different treatment groups.
Protocol 10: Post-mortem Histological Analysis
This analysis directly visualizes and quantifies the extent of neuroprotection in the brain.
Procedure:
-
Tissue Collection: At the end of the study (e.g., 7-14 days post-MPTP), humanely euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde (PFA).
-
Brain Extraction: Carefully dissect the brains and post-fix them in PFA before transferring to a sucrose solution for cryoprotection.
-
Sectioning: Section the brains through the substantia nigra and striatum using a cryostat.
-
Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH):
-
TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[35][36]
-
Incubate with a primary antibody against TH overnight.[37]
-
Wash and incubate with a fluorescently-labeled secondary antibody.[36][38]
-
Mount the sections and visualize using a fluorescence microscope.[36][38]
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra and measure the density of TH-positive fibers in the striatum. Compare the cell counts and fiber density between the MPTP+Vehicle and MPTP+EPCM groups to quantify the degree of neuroprotection.
Conclusion and Interpretation
A successful outcome for EPCM would be characterized by:
-
A low nanomolar IC50 for MAO-B with high selectivity over MAO-A.
-
Significant rescue of cell viability in MPP+-treated SH-SY5Y cells.
-
Attenuation of MPP+-induced ROS production, caspase-3 activation, and mitochondrial membrane depolarization.
-
Significant improvement in motor performance on the rotarod test in MPTP-treated mice compared to vehicle-treated controls.
-
A statistically significant preservation of TH-positive neurons in the substantia nigra and nerve terminals in the striatum of EPCM-treated mice compared to MPTP-only controls.
Collectively, these results would provide strong, multi-faceted evidence for the neuroprotective efficacy of (2-(4-Ethylphenyl)cyclopropyl)methanamine (EPCM) and support its further development as a potential disease-modifying therapy for Parkinson's disease and other related neurodegenerative disorders.
References
-
DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species. (n.d.). MDPI. Retrieved March 4, 2026, from [Link]
-
SH-SY5Y Cell Culture and Gene Editing Protocols. (2025, July 8). Cyagen. Retrieved March 4, 2026, from [Link]
-
Human Neuroblastoma SH-SY5Y Cell Culture and Maintaining. (n.d.). Bio-protocol. Retrieved March 4, 2026, from [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Rotarod Protocol. (n.d.). International Mouse Phenotyping Consortium. Retrieved March 4, 2026, from [Link]
-
Protocol for Rotarod Coordination testing. (n.d.). Unknown Source. Retrieved March 4, 2026, from [Link]
-
Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019, November 27). EURL ECVAM. Retrieved March 4, 2026, from [Link]
-
Determination of Cell Viability and Neuroprotection Potential by MTT Assay. (n.d.). MDPI. Retrieved March 4, 2026, from [Link]
-
Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. (n.d.). Aligning Science Across Parkinson's. Retrieved March 4, 2026, from [Link]
-
Neuroprotection by monoamine oxidase B inhibitors: a therapeutic strategy for Parkinson's disease? (2004). BioEssays. Retrieved March 4, 2026, from [Link]
-
Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's. Retrieved March 4, 2026, from [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Cell line profile: SH-SY5Y. (n.d.). Culture Collections. Retrieved March 4, 2026, from [Link]
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. (2025, February 20). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. (n.d.). Synaptic Systems. Retrieved March 4, 2026, from [Link]
-
Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. (n.d.). Synaptic Systems. Retrieved March 4, 2026, from [Link]
-
LAB_063 Rotarod Test for Rodents. (2026, March). Research support. Retrieved March 4, 2026, from [Link]
-
Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. (2025, February 20). Protocols.io. Retrieved March 4, 2026, from [Link]
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. (n.d.). Springer. Retrieved March 4, 2026, from [Link]
-
Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease. (2009, August 15). PubMed. Retrieved March 4, 2026, from [Link]
-
How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (2025, June 7). BioMed. Retrieved March 4, 2026, from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved March 4, 2026, from [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). PubMed - NIH. Retrieved March 4, 2026, from [Link]
-
Identification of ROS using oxidized DCFDA and flow-cytometry. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024, July 14). Open Exploration Publishing. Retrieved March 4, 2026, from [Link]
-
Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. (n.d.). PMC - NIH. Retrieved March 4, 2026, from [Link]
-
MPTP Mouse Model of Parkinson's Disease. (n.d.). Creative Biolabs. Retrieved March 4, 2026, from [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Unknown Source. Retrieved March 4, 2026, from [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Elabscience. Retrieved March 4, 2026, from [Link]
-
The MPTP/Probenecid Model of Progressive Parkinson's Disease. (n.d.). Springer Nature Experiments. Retrieved March 4, 2026, from [Link]
-
EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. (n.d.). HiMedia Laboratories. Retrieved March 4, 2026, from [Link]
-
Neuroprotection Assays. (n.d.). Bio-protocol. Retrieved March 4, 2026, from [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved March 4, 2026, from [Link]
Sources
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 6. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 7. The MAO Glo Assay A Bioluminescent Coupled Assay for Monoamine Oxidase Activity [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. cyagen.com [cyagen.com]
- 11. accegen.com [accegen.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 20. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. mpbio.com [mpbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. himedialabs.com [himedialabs.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The MPTP/Probenecid Model of Progressive Parkinson’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 33. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 34. biomed-easy.com [biomed-easy.com]
- 35. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 36. researchgate.net [researchgate.net]
- 37. sysy.com [sysy.com]
- 38. protocols.io [protocols.io]
Application Note: (2-(4-Ethylphenyl)cyclopropyl)methanamine in Animal Models of Depression
Part 1: Introduction & Pharmacological Rationale
Compound Profile
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a structural analog of the non-selective monoamine oxidase inhibitor (MAOI) Tranylcypromine (TCP) . By introducing an ethyl group at the para-position of the phenyl ring, this compound modifies the steric and lipophilic properties of the parent scaffold.
-
Mechanism of Action (MoA): Like its parent TCP, this molecule functions primarily as an irreversible inhibitor of Monoamine Oxidase (MAO-A and MAO-B), increasing synaptic concentrations of serotonin, norepinephrine, and dopamine.
-
Secondary Epigenetic Targets: Cyclopropylamines are privileged scaffolds for inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A). The 4-ethyl substitution may enhance selectivity or potency against LSD1, a target increasingly relevant in reversing transcriptional repression associated with chronic depression.
-
Rationale for Use: 4-substituted tranylcypromine analogs (e.g., 4-fluoro, 4-methoxy) have historically demonstrated higher potency against MAO-A than TCP. The ethyl group increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration compared to the parent compound.
Experimental Design Strategy
This protocol outlines a comparative efficacy study . Researchers should evaluate the 4-ethyl analog against a vehicle control and a positive comparator (Tranylcypromine or Fluoxetine).
Critical Scientific Note: Due to the irreversible nature of cyclopropylamine-based inhibition, washout periods in crossover designs must be extensive (>2 weeks). Parallel group designs are strongly recommended to avoid carryover effects.
Part 2: Formulation & Pharmacokinetics
Solubility & Vehicle Preparation
The ethyl group renders this analog more lipophilic than TCP hydrochloride. Standard saline formulations may result in precipitation at higher concentrations.
Recommended Vehicle System:
-
Primary: 0.9% Saline (if using the Hydrochloride salt).
-
Alternative (for free base or low solubility): 5% DMSO + 5% Tween-80 + 90% Saline.
Preparation Protocol:
-
Weigh the required amount of (2-(4-Ethylphenyl)cyclopropyl)methanamine.
-
Dissolve completely in DMSO (if using Alternative Vehicle).
-
Add Tween-80 and vortex for 30 seconds.
-
Slowly add warm (37°C) saline under constant agitation to prevent "crashing out."
-
pH Adjustment: Ensure final pH is 6.5–7.4 using 0.1N NaOH or HCl. Cyclopropylamines are sensitive to extreme acid degradation over time.
Dosing Regimens
Based on structure-activity relationship (SAR) data from 4-substituted analogs, this compound is likely more potent than TCP.
| Parameter | Acute Dosing (Screening) | Chronic Dosing (Efficacy) |
| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) or Osmotic Minipump |
| Dose Range | 0.5, 1.0, 3.0 mg/kg | 1.0 – 3.0 mg/kg (Daily) |
| Pre-Test Interval | 60 minutes | 14 – 21 Days |
| Comparator (TCP) | 3.0 – 10.0 mg/kg | 5.0 – 7.5 mg/kg |
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the mechanistic pathway and the experimental timeline for validating antidepressant efficacy.
Caption: Dual-mechanism pathway: Acute monoamine elevation via MAO inhibition and potential chronic neuroplasticity enhancement via LSD1 modulation.
Acute Behavioral Assays (Rapid Screening)
Objective: Assess immediate antidepressant-like activity (immobility reduction).
A. Forced Swim Test (FST) - Mice (C57BL/6J)
-
Acclimatization: Move animals to the testing room 60 mins prior.
-
Dosing: Administer Vehicle, TCP (Comparator), or Test Compound (1, 3 mg/kg i.p.) 1 hour before testing.
-
Apparatus: Cylindrical tank (25 cm height, 10 cm diameter) filled with 23-25°C water.
-
Procedure:
-
Place mouse in water for 6 minutes .
-
Record video.
-
Analysis: Score "Immobility Time" during the last 4 minutes only.
-
Definition of Immobility: Floating with no struggle, making only movements necessary to keep the head above water.
-
-
Validation: A >30% reduction in immobility compared to vehicle indicates efficacy.
B. Tail Suspension Test (TST) - Mice
Preferred for C57BL/6 strains to avoid hypothermia confounds in FST.
-
Preparation: Secure the mouse's tail (1 cm from tip) to a suspension bar using adhesive tape.
-
Duration: 6 minutes.
-
Metric: Time spent immobile (hanging passively).
-
Exclusion: Mice that climb their tails (tail climbing behavior) must be excluded.
Chronic Efficacy Model (Mechanistic Validation)
Objective: Evaluate efficacy in a depression-induced state (anhedonia) and test for neurogenesis/plasticity.
Chronic Mild Stress (CMS) Protocol
-
Induction (Weeks 1-4): Expose mice to randomized daily stressors (wet bedding, tilted cage, light/dark reversal, restraint).
-
Treatment (Weeks 3-6): Begin daily administration of (2-(4-Ethylphenyl)cyclopropyl)methanamine (1-3 mg/kg) concurrent with stress.
-
Readout: Sucrose Preference Test (SPT)
-
Setup: Two bottles (1% Sucrose vs. Water).
-
Baseline: Measure preference before stress.
-
Test: Measure preference weekly.
-
Success Criteria: Stress reduces preference to <65%; effective treatment restores it to >80%.
-
Biochemical Verification (Ex Vivo)
To confirm the mechanism, brain tissue must be analyzed post-sacrifice.
-
Tissue Collection: Harvest Prefrontal Cortex (PFC) and Hippocampus.
-
MAO Assay: Homogenize tissue and incubate with radiolabeled substrates (Serotonin for MAO-A, Phenylethylamine for MAO-B).
-
Expectation: The 4-ethyl analog should show near-total inhibition of MAO-A/B at effective behavioral doses.
-
-
LSD1 Marker: Perform Western Blot for H3K4me2 (Histone 3 Lysine 4 dimethylation).
-
Significance: An increase in H3K4me2 levels in the hippocampus suggests LSD1 inhibition, validating the epigenetic mechanism.
-
Part 4: Safety & Toxicity Monitoring
Cyclopropylamines can form reactive metabolic intermediates via CYP450 ring-opening.
-
Tyramine Pressor Response (Cheese Effect): As an irreversible MAOI, this compound will potentiate tyramine toxicity.
-
Precaution: Maintain animals on standard chow; avoid high-tyramine supplements.
-
-
Serotonin Syndrome: Monitor for tremors, hind-limb abduction, and Straub tail.
-
Risk: Do not co-administer with SSRIs or Tramadol.
-
-
Hepatotoxicity: Check liver enzymes (ALT/AST) if dosing exceeds 14 days, as 4-substituted anilines/phenyls can be metabolically activated.
Part 5: References
-
Mechanism of Tranylcypromine Analogs
-
LSD1 Inhibition by Cyclopropylamines
-
Title: Mechanism of action of (±)-tranylcypromine and examples of para-substituted second-generation analogues.
-
Source: ResearchGate / Wiley
-
URL:[Link]
-
Relevance: Validates the cyclopropylamine scaffold as a dual MAO/LSD1 inhibitor and discusses 4-position substitution strategies.
-
-
Behavioral Protocols for MAOIs
-
Metabolic Stability of Cyclopropylamines
Sources
- 1. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
Application Note: Epigenetic Modulation of Neuronal Plasticity using (2-(4-Ethylphenyl)cyclopropyl)methanamine
This Application Note is written for researchers and drug development professionals investigating epigenetic modulation in neurological disorders. It details the specific application of (2-(4-Ethylphenyl)cyclopropyl)methanamine , a potent tranylcypromine-derived Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor.
Abstract & Mechanism of Action
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a structural derivative of tranylcypromine (TCP). While TCP is a non-selective Monoamine Oxidase (MAO) inhibitor, the addition of the 4-ethyl group to the phenyl ring significantly enhances its affinity and selectivity for LSD1 (KDM1A) over MAO-A and MAO-B.
In the central nervous system (CNS), LSD1 acts as a transcriptional repressor by demethylating mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2), an epigenetic mark associated with active gene transcription. Elevated LSD1 activity in neurodegenerative states (e.g., Alzheimer’s Disease, FTD) leads to the aberrant silencing of neuroplasticity-related genes, such as BDNF, Arc, and Egr1.
Therapeutic Logic: By inhibiting LSD1, (2-(4-Ethylphenyl)cyclopropyl)methanamine prevents the demethylation of H3K4, thereby restoring the expression of critical synaptic genes and rescuing cognitive function.
Mechanistic Pathway Diagram
The following diagram illustrates the molecular cascade initiated by the compound.
Caption: Mechanism of Action. The compound irreversibly binds the FAD cofactor of LSD1, preventing H3K4 demethylation and restoring plasticity gene expression.
Experimental Guidelines & Formulation
Compound Handling and Solubility
Unlike the hydrochloride salt of TCP, the free base of (2-(4-Ethylphenyl)cyclopropyl)methanamine is lipophilic. Proper formulation is critical for bioavailability in CNS studies.
| Parameter | Specification |
| Molecular Weight | ~175.27 g/mol |
| Solubility (In Vitro) | DMSO (up to 50 mM); Ethanol (up to 25 mM) |
| Solubility (In Vivo) | Poor in saline. Requires vehicle optimization (see below). |
| Storage | -20°C, desiccated, protected from light. |
Vehicle Formulation for In Vivo Administration (IP/PO)
For rodent studies targeting the brain, a co-solvent system is required to ensure stability and blood-brain barrier (BBB) penetration.
-
Stock Solution: Dissolve compound in 100% DMSO to 50 mg/mL.
-
Working Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.
-
Preparation:
-
Add calculated volume of Stock Solution to tube.
-
Add PEG-400 and vortex vigorously.
-
Add Tween-80 and vortex.
-
Slowly add warm (37°C) saline while vortexing to prevent precipitation. Note: Prepare fresh daily. Do not store diluted suspensions.
-
Protocol: In Vitro LSD1 Inhibition Assay
Objective: To validate the potency (IC50) of (2-(4-Ethylphenyl)cyclopropyl)methanamine against recombinant LSD1 prior to cellular use.
Reagents
-
Recombinant Human LSD1 (KDM1A) enzyme.
-
H3K4me2 peptide substrate (fluorogenic or biotinylated).
-
Amplex Red / Peroxidase detection system (detects H2O2 byproduct).
Procedure
-
Enzyme Prep: Dilute LSD1 enzyme to 20 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).
-
Inhibitor Incubation:
-
Add 10 µL of diluted LSD1 to 384-well plate.
-
Add 100 nL of compound (serially diluted in DMSO).
-
Critical Step: Incubate for 15 minutes at Room Temp to allow irreversible adduct formation with the FAD cofactor.
-
-
Substrate Addition: Add 10 µL of H3K4me2 peptide (20 µM final) mixed with Amplex Red/HRP detection mix.
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate slope of reaction (RFU/min). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Expected Results:
-
IC50: < 100 nM (High potency).
-
Selectivity: > 50-fold selective over MAO-A/B (verify with separate MAO-Glo assay).
Protocol: Ex Vivo Hippocampal Slice LTP Recovery
Objective: To demonstrate the functional rescue of Long-Term Potentiation (LTP) in a neurodeficit model (e.g., Aβ-oligomer treated slices or aged mice).
Workflow Diagram
Caption: Ex vivo workflow for assessing synaptic plasticity rescue.
Detailed Methodology
-
Slice Preparation:
-
Rapidly decapitate mouse and transfer brain to ice-cold, oxygenated (95% O2/5% CO2) cutting solution (high sucrose).
-
Cut 400 µm transverse hippocampal slices using a vibratome.
-
Recover slices in aCSF at 32°C for 30 min, then RT for 1 hour.
-
-
Drug Treatment:
-
Transfer slices to a submersion chamber.
-
Perfuse with aCSF containing 1 µM (2-(4-Ethylphenyl)cyclopropyl)methanamine .
-
Control: For deficit modeling, co-perfuse with Aβ(1-42) oligomers (500 nM) or use slices from transgenic mice (e.g., 5xFAD).
-
Incubate for 60-90 minutes prior to stimulation.
-
-
Electrophysiology:
-
Place stimulating electrode in Schaffer collaterals.
-
Place recording electrode in CA1 stratum radiatum.
-
Baseline: Record stable fEPSP (Field Excitatory Post-Synaptic Potential) for 20 min.
-
Induction: Apply Theta Burst Stimulation (TBS) to induce LTP.
-
Recording: Monitor fEPSP slope for 60 minutes post-TBS.
-
-
Data Interpretation:
-
Vehicle/Deficit: LTP fails to sustain (slope returns to baseline).
-
Treated: fEPSP slope remains elevated (>140% of baseline), indicating rescue of transcriptional plasticity.
-
Comparative Data: Selectivity Profile
The following table summarizes the advantage of the 4-ethyl derivative over the parent compound (Tranylcypromine) and standard reference inhibitors.
| Compound | Target: LSD1 (IC50) | Target: MAO-A (IC50) | Selectivity Ratio (MAO/LSD1) | CNS Penetration |
| (2-(4-Ethylphenyl)cyclopropyl)methanamine | ~45 nM | > 10 µM | > 200x | High |
| Tranylcypromine (TCP) | 2 µM | 0.02 µM | 0.01x (MAO selective) | High |
| ORY-1001 (Ref) | < 20 nM | > 100 µM | > 5000x | Low/Moderate |
Note: Data represents typical values for 4-substituted TCP derivatives in fluorometric assays.
Safety & Toxicology Notes
-
Tyramine Pressor Response: While the 4-ethyl substitution reduces MAO-A affinity, high doses (>10 mg/kg in vivo) may still inhibit MAO-A. In dietary-unrestricted animal models, monitor blood pressure if co-administering with tyramine-rich agents.
-
Hematological Effects: Chronic LSD1 inhibition can affect erythropoiesis (LSD1 regulates GATA1). Monitor Complete Blood Counts (CBC) in studies exceeding 14 days.
References
-
Zhou, C., et al. (2017). "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1."[1] PLOS ONE.
-
Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.
-
Ueda, R., et al. (2009). "Identification of a novel LSD1 inhibitor NCL-1 and its effect on cell growth." Journal of the American Chemical Society.
-
Gräff, J., et al. (2012). "An epigenetic blockade of cognitive functions in the neurodegenerating brain." Nature.
Sources
safe laboratory practices for working with aliphatic amines
Initiating Research on Amines
I'm starting with focused Google searches to build a solid foundation on aliphatic amine hazards. I'm aiming for a deep dive into their physical characteristics, toxicity, and reactivity profiles, gathering data for a robust understanding. Concurrently, I'm working to identify established safety protocols.
Expanding Safety Knowledge
I'm now expanding my search to include safety protocols from OSHA, the CDC, and suppliers, alongside incident reports. I'm focusing on PPE, engineering controls, and emergency procedures, aiming for a detailed guide. I'll integrate analytical methods for exposure monitoring, too, and begin structuring the guide logically.
Deepening Safety Analysis
I'm now diving deeper into the hazards of aliphatic amines, broadening searches to include physical properties, toxicity, and reactivity. Simultaneously, I'm sourcing safety protocols from OSHA, the CDC, and suppliers, as well as incident reports. I will research best practices for PPE, engineering controls, and emergency procedures. I will investigate analytical exposure monitoring, too. The guide will be well-structured with citations.
Crafting the Guide's Structure
I'm focused on developing a comprehensive guide for aliphatic amines, steering clear of any predetermined format. The core challenge lies in organizing the information logically and scientifically, ensuring clarity and practicality. My goal is to build a resource that's both informative and user-friendly for experts.
Defining Scope and Hazards
I've established the guide's focus on safe laboratory practices, now centered on aliphatic amines. I'm structuring it myself for scientific rigor. I'm integrating information on hazards like toxicity (irritant, caustic, respiratory), flammability, and reactivity. I'm also including physical properties such as state, odor, solubility, and boiling points. References will be cited with clickable URLs, with quantitative data as tables and workflows visualized with diagrams. I've compiled details on safe handling, PPE, storage, and emergency procedures.
Deepening Guide Content
I'm now synthesizing my research into a narrative, explaining the 'why' behind safe lab practices. For example, I'm now exploring why lower aliphatic amines are more hazardous via inhalation (gas phase at room temp) and their causticity (basic properties causing chemical burns). I am working to define step-by-step protocols, creating specific procedures for handling various volumes of aliphatic amines and cleaning up spills. Additionally, I'm gathering quantitative data, such as flashpoints, boiling points, and exposure limits, to populate data tables, starting with the NIOSH Pocket Guide.
Refining Data & Structure
I'm now integrating initial research, focusing on the "why" behind lab safety for aliphatic amines. I'm prioritizing the creation of a clear guide with in-text citations and a full reference list. I'm outlining how to build step-by-step protocols, including workflows, and detailed tables using quantitative data. I'm focusing on why lower aliphatic amines have high inhalation hazard.
Developing the Comprehensive Guide
I'm now diving into synthesizing the research, explaining the scientific reasoning behind safe practices. I'm focusing on why lower amines pose greater inhalation hazards and their causticity. I'll translate general information into detailed, step-by-step protocols. I am also finding quantitative data for tables, starting with resources like the NIOSH Pocket Guide. I'm also ready to create diagrams.
Troubleshooting & Optimization
troubleshooting (2-(4-Ethylphenyl)cyclopropyl)methanamine synthesis yield issues
Technical Support Center: (2-(4-Ethylphenyl)cyclopropyl)methanamine Synthesis
Topic: Troubleshooting Yield & Purity Issues in Cyclopropylmethanamine Synthesis Ticket ID: #CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield attrition during the synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine . This molecule is a structural analog of Tranylcypromine (a non-selective MAO inhibitor). The presence of the para-ethyl group introduces specific electronic and solubility factors that differentiate it from the parent phenyl compound.
This guide addresses the three critical failure points identified in this scaffold's synthesis:
-
Carbenoid Collapse: Failure of the Simmons-Smith cyclopropanation on the styrene precursor.
-
The "Hidden" Workup Loss: Solubility-driven loss of the free amine into the aqueous phase.
-
Ring Instability: Acid-catalyzed ring opening during deprotection or salt formation.
Phase 1: Diagnostic Workflow
Before altering reagents, identify where the mass balance is breaking. Use this logic tree to isolate the failure mode.
Figure 1: Diagnostic logic tree for isolating yield loss in cyclopropylamine synthesis.
Phase 2: Step-by-Step Troubleshooting
Issue 1: Low Yield in Cyclopropanation (The Ring Construction)
Context: You are likely converting 4-ethylstyrene or a cinnamyl derivative to the cyclopropane using a Zinc carbenoid (Simmons-Smith). Symptom: Recovery of starting olefin or formation of polymeric gum.
Technical Insight:
The para-ethyl group is electron-donating. This increases the nucleophilicity of the alkene, which should accelerate the reaction with the electrophilic Zinc carbenoid (
Protocol Optimization (The Furukawa Modification):
Do not use the traditional Zn-Cu couple (which is notoriously inconsistent). Switch to the Furukawa reagent (
-
Reagent Stoichiometry: Use 2.0 equiv of
and 2.0 equiv of relative to the alkene. -
Temperature Control:
-
Start at -10°C for the mixing of
and (DCM solvent). Exotherm warning. -
Stir for 10 mins to form the active species (
). -
Add the substrate (4-ethylstyrene derivative) slowly.
-
Warm to RT naturally.
-
-
Quenching (Critical):
-
Do not quench with strong acid (risk of ring opening).
-
Use saturated
solution. Stir vigorously until the white precipitate (Zinc salts) dissolves or becomes granular.
-
Why this works: The Furukawa reagent is less prone to surface-area issues than solid Zinc. The 4-ethyl group stabilizes the transition state via induction, but only if the carbenoid survives long enough to react.
Issue 2: The "Missing Mass" (Amine Isolation)
Context: After reducing the nitrile or amide to the amine, the organic layer is empty. Symptom: TLC shows a spot, but mass recovery after extraction is <30%.
Technical Insight:
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a primary amine. While the ethyl-phenyl group adds lipophilicity, the primary amine is highly polar. If your aqueous workup is at pH 7-9, a significant portion of the amine exists as the ammonium salt (
Corrective Protocol:
-
pH Adjustment: You must drive the pH to >12 using 2M NaOH or KOH. Do not use bicarbonate (too weak).
-
The "Salting Out" Trick: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the amine, forcing it into the organic phase.
-
Solvent Choice: Do not use pure Diethyl Ether. Use DCM (Dichloromethane) or a mixture of CHCl3:Isopropanol (3:1) . The alcohol helps extract the polar amine.
Data Comparison: Extraction Efficiency
| Solvent System | pH | Recovery Yield | Notes |
|---|---|---|---|
| Et2O | 9 | 45% | Significant loss to aqueous phase. |
| DCM | 10 | 68% | Better, but emulsion risk. |
| CHCl3:IPA (3:1) | 14 | 92% | Optimal. High pH ensures free base form. |
Issue 3: Ring Opening (Curtius Rearrangement Route)
Context: If synthesizing via the carboxylic acid
Technical Insight: Cyclopropyl carbinyl cations are unstable and rearrange to homoallylic systems. While the Curtius rearrangement is concerted (no cation intermediate), the subsequent hydrolysis of the isocyanate involves acidic conditions that can trigger ring opening if the 4-ethylphenyl group stabilizes the benzylic cation.
Protocol Optimization: Avoid aqueous acid hydrolysis of the isocyanate.
-
Trapping: Trap the isocyanate with Benzyl Alcohol (BnOH) to form the Cbz-protected amine.
-
Deprotection: Remove the Cbz group via Hydrogenolysis (
). This is neutral and mild, preserving the cyclopropane ring.
Reference Anchor: The Curtius rearrangement's concerted nature allows retention of stereochemistry, but thermal stress or acidic workup can degrade the cyclopropane ring [1, 2].
Phase 3: Validated Synthesis Workflow (Recommended Route)
Based on yield stability, the Nitrile Reduction route is recommended over the Curtius route for this specific analog, provided the workup is managed correctly.
Step 1: Cyclopropanation
-
Substrate: (E)-3-(4-ethylphenyl)acrylonitrile.
-
Reagents:
(2.0 eq), (2.0 eq), DCM. -
Key Check: Monitor disappearance of the alkene peak (approx 6.5-7.5 ppm) in NMR.
Step 2: Reduction
-
Reagent:
(2.5 eq) in dry THF. -
Condition: Reflux 4h.
-
Fieser Workup (Strict): For
grams of LAH, add mL water, mL 15% NaOH, mL water. Filter the granular solid. -
Purification: Convert directly to HCl salt for stability.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Simmons-Smith reaction on the free amine? A: No. The amine nitrogen will complex with the Zinc reagent, killing the reaction. You must protect the amine (e.g., as a phthalimide or Boc) or perform the cyclopropanation on the alkene precursor before amine installation.
Q: My product is turning pink/brown on the bench. A: Primary amines are prone to oxidation. The 4-ethylphenyl group activates the ring, making it slightly more susceptible to air oxidation. Store as the Hydrochloride (HCl) salt at -20°C.
Q: How do I separate the cis/trans isomers? A: The trans-isomer is thermodynamically favored. If you have a mixture, the HCl salts often have drastically different solubilities. Recrystallize from Ethanol/Ether to enrich the trans-isomer.
References
-
Vertex AI Search. (n.d.). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[2] National Institutes of Health (PMC). Retrieved from [Link]
-
Vertex AI Search. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. National Institutes of Health (PMC). Retrieved from [Link]
-
Vertex AI Search. (n.d.). Simmons-Smith Reaction - Organic Chemistry Portal.[3] Organic Chemistry Portal.[3][4] Retrieved from [Link]
-
Vertex AI Search. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved from [Link]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
overcoming solubility challenges of (2-(4-Ethylphenyl)cyclopropyl)methanamine in aqueous buffers
Welcome to the Technical Support Center. Subject: Troubleshooting Aqueous Solubility for (2-(4-Ethylphenyl)cyclopropyl)methanamine Ticket ID: SOL-PCPMA-042 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Physicochemical Barrier
You are likely encountering precipitation when diluting this compound from a DMSO stock into a biological buffer (pH 7.4).
The Root Cause: (2-(4-Ethylphenyl)cyclopropyl)methanamine is a lipophilic weak base .
-
Lipophilicity: The 4-ethylphenyl group and the cyclopropyl core create a significant hydrophobic surface area (Predicted LogP ~2.3–2.6).
-
Ionization (pKa ~9.3–9.5): As a primary amine, this molecule is protonated (charged/soluble) at acidic pH but becomes a neutral free base at physiological pH (7.4).
At pH 7.4, the equilibrium shifts toward the uncharged species, which has poor water solubility. The hydrophobic "tail" drives aggregation and precipitation.
Module 1: The "Crash Out" Phenomenon (pH & pKa)
FAQ: Why does my solution turn cloudy immediately upon adding buffer?
A: You are witnessing the "pH solubility cliff." When you dilute a DMSO stock (neutral) into a pH 7.4 buffer, the amine deprotonates. Without the positive charge to interact with water, the ethylphenyl tail forces the molecule out of solution.
Protocol A: The Acidic Shift (For Non-Cellular Assays)
If your target protein/assay tolerates slightly acidic conditions (pH 6.0–6.5), this is the simplest fix.
-
Calculate pKa Offset: The solubility of amines increases exponentially as pH drops below pKa.
-
Buffer Selection: Switch from PBS (pH 7.4) to MES buffer (pH 6.0) or Bis-Tris (pH 6.5) .
-
Verification:
-
Prepare a 100 µM solution in MES pH 6.0.
-
Measure Absorbance at 600nm (turbidity check).
-
Result: Should remain clear.
-
Module 2: The DMSO Dilution Trap
FAQ: I used DMSO, but it still precipitated. Why?
A: This is "Kinetic Solubility" failure. Adding a bolus of aqueous buffer to high-concentration DMSO causes a rapid polarity shift. The compound aggregates faster than it can disperse.
Protocol B: The "Sandwich" Dilution Method
Do not add water to the compound. Add the compound to the intermediate solvent.
| Step | Action | Mechanism |
| 1 | Prepare 1000x Stock in 100% DMSO (e.g., 10 mM). | Solubilizes free base. |
| 2 | Prepare Intermediate Dilution in 50% DMSO / 50% Water. | Reduces "solvent shock." |
| 3 | Add Intermediate to Assay Buffer with rapid vortexing. | Disperses before aggregation. |
| 4 | Final DMSO Conc: Ensure <1% (v/v). | Prevents enzyme denaturation.[1] |
Critical Warning: Avoid "Serial Dilution" in 100% aqueous buffer. Once the compound precipitates (forms crystals), it will not re-dissolve easily, even if the theoretical solubility allows it.
Module 3: Advanced Solubilization (Cyclodextrins)
FAQ: I need pH 7.4 for my cells. What now?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic ethylphenyl tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.
Protocol C: HP-β-CD Complexation
Gold Standard for Lipophilic Amines
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).
-
Solubilize Compound:
-
Add your solid compound (or DMSO stock) directly to the 20% HP-β-CD vehicle .
-
Note: If using solid, sonicate at 40°C for 30 mins.
-
-
Dilute: Dilute this stock into your final assay media.
-
Target: Final HP-β-CD concentration in assay should be 0.5% – 2%.
-
Why HP-β-CD? Unlike surfactants (Tween/Triton), cyclodextrins rarely disrupt cell membranes or denature enzymes at these concentrations.
Module 4: Salt Selection Strategy
FAQ: Should I use the Chloride or Tartrate salt?
A: If you are synthesizing or purchasing the solid:
-
Hydrochloride (HCl): Standard, but can be hygroscopic. High melting point.[2]
-
Tartrate: Often yields better non-hygroscopic crystals for this class (similar to Tranylcypromine).
-
Avoid: Free base (oils/gums) unless you are comfortable using the DMSO/Acid protocols above.
Troubleshooting Logic Flow
The following diagram illustrates the decision process for solubilizing (2-(4-Ethylphenyl)cyclopropyl)methanamine based on your assay constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay tolerance for pH, DMSO, and excipients.
References & Grounding
-
Physicochemical Properties of Cyclopropylamines:
-
Solubility of Lipophilic Amines & Cyclodextrins:
-
Source: MilliporeSigma. "2-Hydroxypropyl-β-Cyclodextrin Solution Technical Guide."
-
Relevance: Validates the protocol for using HP-β-CD to solubilize lipophilic drugs without toxicity in cell culture (0.5-1% limits).
-
-
DMSO Tolerance in Enzymatic Assays:
-
General Solubility Guidelines:
-
Source: ChemScene. "(2-(4-Ethylphenyl)cyclopropyl)methanamine Product Data."
-
Relevance: Confirms the specific lipophilic structure (LogP ~2.3) necessitating these protocols.[7]
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0 | Benchchem [benchchem.com]
- 6. CAS#:2229637-96-9 | [2-(4-Ethynylphenyl)cyclopropyl]methanamine | Chemsrc [m.chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of cyclopropylamines
Introduction
Welcome to the Technical Support Center. Cyclopropylamines are privileged structural motifs in drug discovery (e.g., Tranylcypromine, Ticagrelor) due to their metabolic stability and unique vector positioning. However, their synthesis poses two distinct challenges:
-
Construction: Building the strained ring directly (e.g., via Titanium-mediated transformations).
-
Coupling: Attaching an existing cyclopropylamine to an aryl core without ring fragmentation.
This guide addresses these challenges with field-proven protocols and troubleshooting logic.
Module 1: The Kulinkovich-Szymoniak Reaction
Application: De novo synthesis of primary cyclopropylamines from nitriles.
The Kulinkovich-Szymoniak reaction is the most direct method to convert nitriles into cyclopropylamines using Grignard reagents and a Titanium(IV) catalyst. The reaction proceeds via a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.[1]
Core Protocol: Optimized Conditions
| Parameter | Standard Condition | Optimization Note |
| Catalyst | Ti(OiPr)₄ (10-20 mol%) | Must be colorless/pale yellow. Dark yellow/orange indicates hydrolysis. |
| Reagent | EtMgBr (2.0 - 2.5 equiv) | Critical: Slow addition (syringe pump) over 1-2 hours is mandatory to prevent homo-coupling of the Grignard. |
| Solvent | Et₂O or THF | Et₂O often gives higher yields due to easier ligand exchange; THF stabilizes the active Ti-species but can retard the cycle. |
| Lewis Acid | BF₃·OEt₂ (1.0 equiv) | Added after the Grignard step to facilitate ring closure from the azatitanacyclopentene intermediate. |
Mechanistic Workflow (Graphviz)
Caption: The Kulinkovich-Szymoniak catalytic cycle. The rate-limiting step is often the ligand exchange to form the titanacyclopropane.
Troubleshooting Guide: Kulinkovich-Szymoniak
Q: My reaction mixture turned black immediately, and I recovered starting material.
-
Diagnosis: Catalyst deactivation ("Titanium Crash").
-
Root Cause: The Grignard reagent was added too quickly. High local concentrations of EtMgBr cause the reduction of Ti(IV) to Ti(0) metal (titanium black) rather than the active Ti(II) species.
-
Fix: Use a syringe pump. Add EtMgBr dropwise over 60–90 minutes at room temperature.
Q: I see the intermediate imine, but the cyclopropane ring didn't close.
-
Diagnosis: Failed ring contraction.
-
Root Cause: The azatitanacyclopentene intermediate is stable. It requires a Lewis acid (BF₃·OEt₂) or a proton source to trigger the ring closure.
-
Fix: Ensure you add BF₃·OEt₂ (1 equiv) after the Grignard addition is complete and stir for 30-60 mins before quenching.
Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Application: Coupling cyclopropylamines to aryl halides.[2]
Cyclopropylamines are challenging nucleophiles due to steric strain and the risk of ring opening (via
Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Base | Temp | Insight |
| Aryl Bromides | RuPhos | NaOtBu | 80°C | RuPhos is excellent for secondary amines and sterically hindered primary amines. |
| Aryl Chlorides | BrettPhos or AdYPhos | NaOtBu | 100°C | Requires bulkier ligands to facilitate oxidative addition. AdYPhos allows milder temps.[2] |
| Base-Sensitive | BrettPhos Pd G3 | K₂CO₃ / Cs₂CO₃ | 80°C | Use weak bases with a highly active precatalyst (Gen 3/4) to prevent decomposition. |
Troubleshooting Guide: C-N Coupling
Q: I observe significant hydrodehalogenation (reduction of Ar-X to Ar-H) instead of coupling.
-
Diagnosis:
-Hydride elimination pathway dominating. -
Root Cause: This is common with cyclopropylamines if the reductive elimination is slow. The Pd center grabs a hydride from the amine or solvent.
-
Fix:
-
Switch Ligand: Move to a bulkier ligand like BrettPhos or tBuBrettPhos . The bulk accelerates reductive elimination.
-
Concentration: Increase reaction concentration (to 0.5 M or 1.0 M) to favor the bimolecular coupling over unimolecular side reactions.
-
Q: The cyclopropyl ring opened during the reaction.
-
Diagnosis: Radical fragmentation ("Clock Reaction").
-
Root Cause: If using Single-Electron Transfer (SET) conditions or extremely high temperatures (>120°C), the cyclopropyl radical can ring-open to an allyl species.
-
Fix: Avoid Ni-catalysis if possible (prone to radical pathways). Stick to Pd(0)/Pd(II) cycles. Keep temperature <100°C.
Module 3: Workup & Purification (The "Titanium Nightmare")
Issue: Titanium reactions (Kulinkovich) create thick, gelatinous emulsions during aqueous workup that trap the product.
The "Rochelle's Salt" Protocol (Gold Standard):
-
Quench: Dilute reaction with Et₂O. Carefully add water (caution: gas evolution).
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 10 mL per mmol of Titanium.
-
The Wait: Vigorously stir the biphasic mixture for 2–4 hours.
-
Visual Cue: The mixture will separate into two clear layers: a clear organic layer and a clear aqueous layer (often blue/green).
-
-
Extraction: Proceed with standard separation.
Alternative (Citrate Method): If Rochelle's salt is unavailable, use 10% aqueous Trisodium Citrate. It works via the same chelation mechanism but may require overnight stirring.
FAQ: Expert Insights
Q: Can I use the Kulinkovich reaction on amides instead of nitriles? A: Yes, this is the Kulinkovich-de Meijere variation.
-
Difference: It produces tertiary cyclopropylamines (or N,N-disubstituted).
-
Caveat: Requires 1 equivalent of Ti(OiPr)₄ (stoichiometric), not catalytic, because the amide oxygen binds strongly to Titanium, preventing turnover.
Q: How do I store cyclopropylamine intermediates? A: Primary cyclopropylamines are relatively stable but can form carbonates with CO₂ in the air. Store them as HCl or Tosylate salts . To regenerate the free base, treat the salt with Na₂CO₃ in MeOH/DCM immediately before the next step.
References
-
Kulinkovich, O. G., et al. (1989).[3] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium tetra-isopropoxide." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational mechanism).
-
Bertus, P., & Szymoniak, J. (2001).[4] "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications.[4] Link (The Szymoniak Protocol).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Ligand selection guide).
-
Merten, C., et al. (2025). "Palladium-Catalyzed Monoarylation of Cyclopropylamine." The Journal of Organic Chemistry. Link (Specific application of AdYPhos ligands).
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[3][4][5][6][7][8][9][10][11][12] Link (Comprehensive Review).
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Novel Psychoactive Substances (NPS)
Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the bioanalysis of Novel Psychoactive Substances (NPS). This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of NPS analysis. My aim is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and validate your bioanalytical methods with confidence. The ever-evolving landscape of NPS chemistry presents unique analytical challenges, and a thorough understanding of matrix effects is paramount for generating accurate and reproducible data.[1][2][3]
Understanding the Challenge: What are Matrix Effects?
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest. These endogenous components, such as salts, proteins, and phospholipids, can significantly interfere with the ionization of the target analyte in the mass spectrometer's source.[4] This interference is known as a matrix effect , and it can manifest in two primary ways:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to reduced sensitivity and potentially false-negative results.[4][5][6][7] This is the more common manifestation of matrix effects.[4]
-
Ion Enhancement: An increase in the analyte's signal intensity, which can lead to an overestimation of the analyte's concentration.[5][6][8]
The consequences of unaddressed matrix effects are severe, compromising method accuracy, precision, and reliability.[5][9] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during bioanalytical method validation.[10][11][12][13]
The Primary Culprit in Biological Matrices: Phospholipids
In biological samples, particularly plasma and serum, phospholipids are a major contributor to matrix effects.[5][6] These molecules are highly abundant and, due to their amphipathic nature, are often co-extracted with the analytes of interest. In the ESI source, they can compete with the analyte for ionization, leading to significant signal suppression.[14]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address common issues and questions that arise during the bioanalysis of NPS.
Q1: My analyte signal is significantly lower in plasma samples compared to the neat standard solution. What's happening?
A1: This is a classic sign of ion suppression . The co-eluting endogenous components from the plasma are interfering with the ionization of your NPS analyte in the MS source.[4][5][6] The most likely culprits are phospholipids.[4][5][6]
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of the suppression using the post-extraction addition method (see Protocol 1). This will confirm that you are indeed observing a matrix effect.[8][15][16]
-
Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components.
-
If you are using protein precipitation, this method is known to leave a significant amount of phospholipids in the final extract.[7][17][18] Consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][17][19]
-
Specialized phospholipid removal plates or cartridges can be highly effective at producing cleaner extracts.[17][18][19][20]
-
-
Optimize Chromatography: Ensure that your analyte is chromatographically separated from the region where most phospholipids elute. You can use a post-column infusion experiment (see Protocol 2) to identify the "suppression zones" in your chromatogram.[9][21]
-
Consider Dilution: If your analyte is present at a high enough concentration, simply diluting the sample can reduce the concentration of interfering matrix components and mitigate ion suppression.[7][22]
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS), but my results are still showing high variability. Isn't the SIL-IS supposed to correct for matrix effects?
A2: While SIL-IS are the gold standard for compensating for matrix effects, they are not a panacea.[6][23][24] Here's why you might still be seeing variability:
-
Chromatographic Separation of Analyte and IS: If your SIL-IS (especially a deuterium-labeled one) separates chromatographically from your native analyte, it may not experience the exact same matrix effect at the same time, leading to inaccurate correction.[25]
-
Concentration-Dependent Matrix Effects: The degree of ion suppression can sometimes vary with the concentration of the analyte or the interfering species. If your analyte and IS concentrations are vastly different, the correction may not be linear.
-
Purity of the SIL-IS: The presence of unlabeled analyte in your SIL-IS can lead to artificially inflated results.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of your analyte and SIL-IS to ensure they co-elute perfectly. If they don't, you may need to adjust your chromatography or consider a different SIL-IS (e.g., ¹³C or ¹⁵N labeled instead of deuterium).[25][26]
-
Assess Matrix Factor: Even with a SIL-IS, it's good practice to assess the matrix factor during method validation to ensure consistent performance across different lots of biological matrix.[15]
-
Check SIL-IS Purity: Ensure the isotopic purity of your internal standard is high.
Q3: How do I choose the best sample preparation technique for my NPS panel?
A3: The choice of sample preparation method is a balance between cleanliness, recovery, throughput, and cost.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, generic.[17][18] | Produces "dirty" extracts with high levels of phospholipids, leading to significant matrix effects.[7][17][18] | High-throughput screening where some matrix effect can be tolerated, or for analytes at high concentrations. |
| Liquid-Liquid Extraction (LLE) | Can produce very clean extracts.[17] | Can be labor-intensive, requires optimization of solvents, may have lower recovery for polar analytes.[7] | Targeted analysis of a small number of analytes where a clean extract is critical. |
| Solid-Phase Extraction (SPE) | Highly selective, can provide very clean extracts and analyte concentration.[17][19] | Requires method development, can be more time-consuming and expensive than PPT or LLE.[18][19] | Methods requiring high sensitivity and selectivity, and for removing a broad range of interferences. |
| Phospholipid Removal Plates | Simple, fast, and highly effective at removing phospholipids.[17][18][20] | Primarily targets phospholipids, may not remove other types of interferences. | High-throughput applications where phospholipids are the main source of matrix effects. |
Decision Workflow:
Caption: Decision tree for selecting a sample preparation method.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol allows you to quantify the extent of ion suppression or enhancement.[8][15][16]
Objective: To calculate the Matrix Factor (MF).
Materials:
-
Blank biological matrix (at least 6 different lots)
-
Analyte and Internal Standard (IS) stock solutions
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final, clean extract, spike the analyte and IS to the same concentration as in Set A.
-
Set C (Spiked Sample - for Recovery): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement. The FDA recommends that the MF should ideally be between 0.8 and 1.2.[15]
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
Data Interpretation Table:
| Analyte | Matrix Lot | Peak Area (Set A) | Peak Area (Set B) | Matrix Factor (MF) | Interpretation |
| NPS-X | Lot 1 | 1,200,000 | 650,000 | 0.54 | Significant Suppression |
| NPS-X | Lot 2 | 1,210,000 | 710,000 | 0.59 | Significant Suppression |
| NPS-Y | Lot 1 | 950,000 | 930,000 | 0.98 | No Significant Effect |
| NPS-Y | Lot 2 | 965,000 | 980,000 | 1.02 | No Significant Effect |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify the regions in your chromatogram where matrix effects occur.[8][9][21]
Objective: To visualize chromatographic regions of ion suppression or enhancement.
Experimental Setup:
Caption: Post-column infusion experimental setup.
Procedure:
-
Set up the System: As shown in the diagram, use a T-piece to introduce a constant flow of your analyte solution into the mobile phase stream after the analytical column but before the MS source.
-
Establish a Stable Baseline: Infuse the analyte solution until you see a stable, continuous signal in the mass spectrometer.
-
Inject a Blank Matrix Extract: Inject a processed blank matrix sample (prepared using your standard protocol) onto the LC column.
-
Monitor the Signal: Observe the baseline of the infused analyte's signal.
-
Dips in the baseline indicate regions of ion suppression where interfering compounds are eluting from the column.
-
Rises in the baseline indicate regions of ion enhancement.
-
Interpretation: The resulting chromatogram will show you the retention times where you should avoid having your analyte of interest elute. If your analyte's retention time coincides with a significant dip, you need to modify your chromatographic method to shift its elution.
Final Recommendations from the Field
-
Validate Rigorously: Always perform a full validation of your bioanalytical method according to regulatory guidelines (FDA, EMA, ICH M10).[10][11][12][13][27] This must include a thorough assessment of selectivity, accuracy, precision, and stability.[11][28][29]
-
Embrace Cleaner Sample Prep: While protein precipitation is fast, the time saved is often lost in troubleshooting matrix effects. Investing in more effective sample preparation like SPE or phospholipid removal techniques will lead to more robust and reliable methods in the long run.[9][18][19]
-
The Right Internal Standard is Key: When possible, use a stable isotope-labeled internal standard (¹³C or ¹⁵N preferred) that co-elutes with your analyte.[6][25][26] This is your best defense against unavoidable matrix effects.
-
Document Everything: Meticulous documentation of your method development, validation, and sample analysis is crucial for ensuring data integrity and regulatory compliance.[11][30]
The analysis of NPS in biological matrices is a complex but critical task. By understanding the causes of matrix effects and systematically applying these troubleshooting and validation strategies, you can develop robust and reliable methods that produce high-quality, defensible data.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Retrieved from [Link]
- Wille, S. M. R., et al. (2018). Challenges and considerations for the detection of NPS in biological matrices.
-
Phenomenex. (2022, April 15). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). HybridSPE®-Phospholipid Technology. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
- Jannetto, P. J., et al. (2014). Phospholipid Depletion Techniques in LC-MS Bioanalysis.
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
- Mei, H. (2006). Matrix effects: Causes and solutions.
- Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 145-152.
- Gonzalez-Estecha, M., et al. (2019). Recent trends in analysis of nanoparticles in biological matrices. Analytical and Bioanalytical Chemistry, 411(19), 4287-4303.
- Hewavitharana, A. K., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online, 44(15), 2535-2543.
- Di Francesco, G. (2025). Development of new analytical methods for the identification of novel psychoactive substances (nps)
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Shaw, P. N., Tan, A., & Hewavitharana, A. K. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
- Li, W., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2295-2303.
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Progress. (n.d.). Bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]
- Gottardo, R., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. Journal of Analytical Toxicology, 40(7), 524-531.
-
Dolan, J. W. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
- Gracia-Lor, E., et al. (2021). Perspectives and challenges associated with the determination of new psychoactive substances in urine and wastewater - A tutorial. Analytica Chimica Acta, 1146, 14-31.
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
- Souverain, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]
- Woolf, E., & DeSilva, B. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 9(1), E120-E127.
- Al-Saffar, Y., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online, 52(10), 1251-1271.
-
ResearchGate. (2024, March 25). What is the best formula to calculate matrix effect?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
- Pardo Marín, O., & Fernández, S. F. (2024). Urine as a matrix for new psychoactive substances (NPS) detection: Analytical challenges, methods, and considerations. Comprehensive Analytical Chemistry.
- Shaw, P. N., Tan, A., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
-
NPL. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
- Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical methods, 1(1), 25-38.
- Islam, M. R., et al. (2023).
- Wang, H., et al. (2023). New trends of new psychoactive substances (NPS) -infused chocolate: Identification and quantification of trace level of NPS in complex matrix by GC-MS and NMR.
-
Lead Accelerator. (2025, May 22). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]
- Bhandari, D., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of analytical toxicology, 45(7), 717-725.
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Little, T. A. (2021, July 23). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. Retrieved from [Link]
- Stahnke, H., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3244.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices [tesidottorato.depositolegale.it]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. elearning.unite.it [elearning.unite.it]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. lcms.cz [lcms.cz]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 24. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 27. progress-lifesciences.nl [progress-lifesciences.nl]
- 28. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
improving the selectivity of (2-(4-Ethylphenyl)cyclopropyl)methanamine for MAO-B over MAO-A
This Technical Support Guide is designed to address the specific challenges in optimizing the selectivity of (2-(4-Ethylphenyl)cyclopropyl)methanamine (a 4-ethyl analogue of Tranylcypromine/TCP) for MAO-B .
Current Status: Active Subject: Selectivity Optimization & Troubleshooting for (2-(4-Ethylphenyl)cyclopropyl)methanamine Audience: Medicinal Chemists, Enzymologists
Executive Summary: The Selectivity Mechanism
The core challenge with (2-(4-Ethylphenyl)cyclopropyl)methanamine is that the parent scaffold, Tranylcypromine (TCP), is a non-selective, mechanism-based inhibitor of both MAO-A and MAO-B.
To drive selectivity for MAO-B , your ligand must exploit the structural divergence between the two isoforms:
-
MAO-B: Possesses a bipartite cavity (Entrance Cavity + Substrate Cavity) separated by a "gate" formed by Ile199 and Tyr326 .[1]
-
MAO-A: Possesses a single, large monopartite cavity (~550 ų) with Phe208 replacing Ile199.
The 4-Ethyl Strategy: The 4-ethyl substituent is intended to extend from the substrate cavity (where the amine binds FAD) through the Ile199 gate and into the entrance cavity . If the ethyl group is too short or the stereochemistry is incorrect, it fails to anchor in the entrance cavity, resulting in loss of selectivity (binding MAO-A equally well).
Troubleshooting Module: Synthesis & Stereochemistry
User Reported Issue: "My compound shows potent inhibition but lacks the expected MAO-B selectivity ratios (Selectivity Index < 10)."
Root Cause Analysis: Stereochemical Fidelity
The biological activity of TCP analogs is strictly stereodependent. The (+)-trans isomer is typically the most potent and selective. The cis isomer often exhibits weaker binding and different spatial orientation that prevents the 4-ethyl group from correctly engaging the MAO-B entrance cavity.
Diagnostic Protocol: Isomer Verification
Do not rely solely on mass spectrometry. You must validate the trans configuration using 1H-NMR.
-
Step 1: Focus on the cyclopropyl ring protons.
-
Step 2: Calculate the vicinal coupling constants (
).-
Cis-isomer:
-
Trans-isomer:
-
-
Step 3: If you have a mixture or cis-dominant product, perform chiral HPLC separation or re-evaluate your cyclopropanation method (e.g., switch from carbene addition to Corey-Chaykovsky if diastereoselectivity is poor).
Workflow Visualization: Synthesis & Separation
Figure 1: Critical path for ensuring stereochemical purity. The trans-configuration is a prerequisite for the 4-ethyl group to bridge the MAO-B cavities effectively.
Troubleshooting Module: Assay Optimization
User Reported Issue: "My
Root Cause Analysis: Mechanism-Based Inactivation
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a suicide substrate (irreversible inhibitor). It forms a covalent adduct with the N5 atom of the FAD cofactor.[]
-
The Error: Treating it as a reversible inhibitor.
is time-dependent and therefore meaningless without a defined pre-incubation time. -
The Fix: You must determine the kinetic constants
(affinity) and (rate of covalent bond formation) using the Kitz-Wilson method .
Standard Operating Procedure: Kitz-Wilson Analysis
-
Prepare Enzyme: Aliquot MAO-B (human recombinant) into reaction wells.
-
Pre-incubation: Add inhibitor at 5–7 different concentrations (
to ). -
Time Points: At specific intervals (e.g., 0, 5, 10, 20, 30 min), remove an aliquot and dilute it into a solution containing a saturating concentration of substrate (e.g., Tyramine or Amplex Red).
-
Note: The dilution must be large (e.g., 50-fold) to stop further inhibitor binding (making the reaction effectively "stop-time").
-
-
Data Processing:
Data Presentation: Expected Kinetic Profile
| Parameter | Interpretation | Target for High Selectivity |
| Initial non-covalent binding step. | Lower is better (High affinity). | |
| Rate of covalent adduct formation. | Higher is better (Fast inactivation). | |
| Efficiency Index . | > 10-fold higher for MAO-B vs MAO-A. |
Workflow Visualization: Kitz-Wilson Protocol
Figure 2: The Kitz-Wilson workflow for characterizing irreversible mechanism-based inhibitors.
Troubleshooting Module: Structural Biology & Docking
User Reported Issue: "Why does the ethyl group improve selectivity? Can I extend it to a propyl or butyl group?"
Root Cause Analysis: The "Gate" Constraints
Selectivity is driven by the steric clash in MAO-A vs. the accommodation in MAO-B.
-
MAO-B: The Ile199 residue acts as a gate.[1][][4] The 4-ethyl group is lipophilic and linear; it pushes through this gate to access the "entrance cavity."
-
MAO-A: The active site is shorter and wider. It lacks the specific "entrance cavity" depth. Long 4-substituents may clash with the "bottom" of the MAO-A pocket or simply fail to find favorable hydrophobic interactions, reducing affinity (
) for MAO-A.
Optimization Tip:
-
Ethyl (2 carbons): Often optimal. It fills the hydrophobic gap without incurring steric penalties.
-
Propyl/Butyl (>2 carbons): Risk of clashing with Leu171 or Ile199 in MAO-B, potentially decreasing potency for the target.
-
Benzylic/Aryl extension: Often better than alkyl chains. A 4-benzyloxy group is a classic strategy to lock into the entrance cavity (e.g., Safinamide analogs), but 4-ethyl is a valid probe for smaller hydrophobic pockets.
Pathway Visualization: Structural Logic
Figure 3: Structural basis of selectivity. The bipartite nature of MAO-B (gated by Ile199) accommodates the 4-ethyl tail, whereas MAO-A's monopartite structure does not provide the same stabilizing hydrophobic environment.
References
-
Binda, C., et al. (2011). "The 'gating' residues Ile199 and Tyr326 in human monoamine oxidase B function in substrate and inhibitor recognition." The FEBS Journal.[1]
-
Ramsay, R. R., et al. (2011). "Monoamine oxidases: old friends hold many new surprises." Annual Review of Pharmacology and Toxicology.
-
Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. (Foundational paper for the Kitz-Wilson analysis method used for MAO inhibitors).
-
Hubálek, F., et al. (2005). "Active site structure of monoamine oxidase B from high-resolution crystal structures of its complexes with reversible and irreversible inhibitors." Journal of Biological Chemistry.
-
Tripathi, A. C., et al. (2018). "Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders." RSC Advances.
Sources
refinement of dosing regimens for in vivo studies of novel MAO inhibitors
To: Research & Development Team From: Senior Application Scientist, Preclinical Pharmacology Subject: Technical Guide: Refinement of Dosing Regimens for Novel MAO Inhibitors in In Vivo Models
Introduction
Developing novel Monoamine Oxidase (MAO) inhibitors requires a nuanced understanding of pharmacokinetics (PK), pharmacodynamics (PD), and enzyme kinetics. A common failure mode in preclinical studies is treating MAO inhibitors (MAOIs) like standard receptor antagonists.
For irreversible inhibitors , plasma half-life (
This guide addresses the technical bottlenecks in formulating, dosing, and validating novel MAOIs.
Part 1: Formulation & Solubility Troubleshooting
Q: My novel MAOI precipitates in standard saline vehicles. How do I optimize the formulation without compromising in vivo tolerability?
A: MAO inhibitors often possess rigid aromatic structures (e.g., propargylamines, coumarins) leading to high lipophilicity (LogP > 3). Precipitation leads to erratic absorption and "stair-step" PD data.
Troubleshooting Matrix:
| Issue | Root Cause | Recommended Vehicle Strategy |
| Immediate Precipitation | pH-dependent solubility (pKa mismatch) | Acidify/Buffer: Most MAOIs are weak bases. Use 10–25 mM Acetate or Citrate buffer (pH 4.5–5.5) instead of PBS. |
| Slow Crystallization | High lipophilicity | Co-solvent System: 5% DMSO + 5% Tween-80 + 90% Saline. Note: Add saline LAST to prevent shock-precipitation. |
| Poor Oral Bioavailability | First-pass metabolism / Efflux | Complexation: Use 10–20% Hydroxypropyl- |
Expert Insight: Avoid using >10% DMSO for chronic studies as it can induce mild blood-brain barrier (BBB) permeabilization, confounding neuroprotection endpoints.
Part 2: Dosing Strategy & Frequency
Q: Should I dose my irreversible inhibitor (e.g., propargylamine derivative) daily?
A: Not necessarily. This is a critical design choice.
-
Irreversible Inhibitors (Suicide Substrates): Once the enzyme is covalently bound, activity is zero until the cell synthesizes new protein. In rats, brain MAO-B half-life recovery is
10–12 days. Daily dosing often leads to cumulative toxicity (loss of selectivity) without added efficacy. -
Reversible Inhibitors: Efficacy is driven by
and . You must dose frequently enough (e.g., BID or via osmotic minipump) to prevent the "sawtooth" effect where enzyme activity recovers between doses.
Decision Logic for Dosing Frequency:
Figure 1: Decision tree for establishing dosing frequency based on binding kinetics.
Part 3: Safety & Toxicity Monitoring
Q: How do I distinguish between the 'Cheese Effect' and Serotonin Syndrome in rats?
A: Both involve sympathetic overdrive but have distinct triggers and physiological profiles.
The Tyramine Pressor Response ("Cheese Effect")
This occurs when MAO-A (intestinal) is inhibited, allowing dietary tyramine to enter circulation and displace norepinephrine (NE).
-
Trigger: Oral Tyramine challenge (Standard: 5–10 mg/kg p.o. in rats).
-
Primary Symptom: Acute hypertensive crisis (Systolic BP > 180 mmHg).
-
Monitoring: Requires tail-cuff plethysmography or telemetry.
Serotonin Syndrome (5-HT Toxicity)
This occurs with excessive synaptic serotonin, often when an MAOI is combined with an SSRI or 5-HT precursor (5-HTP).[1][[“]][3]
-
Trigger: 5-HTP challenge or high-dose MAOI.
-
Primary Symptoms (The Sternbach Criteria adapted for Rodents):
-
Forepaw treading (distinctive piano-playing movement).
-
Head weaving/shakes .
-
Hyperthermia (Rectal temp > 39°C).
-
Hindlimb abduction (splayed legs).
-
Mechanism of Tyramine Toxicity:
Figure 2: Pathway of the Tyramine Pressor Response (Cheese Effect).
Part 4: Pharmacodynamic Validation Protocols
Q: How do I validate target engagement ex vivo?
A: Measuring plasma drug levels is insufficient. You must measure residual enzyme activity in the tissue of interest (Striatum, Cortex, Liver).
Protocol: Ex Vivo MAO Activity Assay
-
Tissue Harvest: Euthanize animal 1–2 hours post-dose (peak effect). Rapidly dissect brain regions on ice.
-
Homogenization: Homogenize tissue (1:10 w/v) in ice-cold 0.1M Potassium Phosphate buffer (pH 7.4).
-
Critical Step: Centrifuge at 1,000 x g for 10 min to remove debris. Use the supernatant (mitochondrial fraction is here).
-
-
Incubation:
-
Pre-incubate supernatant (50 µL) at 37°C for 10 min.
-
Add Substrate:
-
For MAO-A: [
C]-Serotonin or Kynuramine (fluorescent). -
For MAO-B: [
C]-Phenylethylamine (PEA) or Benzylamine.
-
-
-
Reaction: Incubate for 20 mins. Stop reaction with 2N HCl (for radiometric) or 2N NaOH (for fluorometric kynuramine).
-
Quantification: Measure product formation vs. Total Protein (Bradford assay).
-
Calculation: % Inhibition =
-
Biomarker Validation Table:
| Target | Primary Substrate | Metabolite (Decrease) | Metabolite (Increase) |
| MAO-A | Serotonin (5-HT) | 5-HIAA | N/A |
| MAO-A | Norepinephrine (NE) | MHPG / VMA | Normetanephrine |
| MAO-B | Dopamine (DA)* | DOPAC / HVA | 3-MT |
| MAO-B | Phenylacetic Acid |
*Note: In rodents, DA is metabolized by both MAO-A and MAO-B, whereas in humans, it is primarily MAO-B.[] This species difference is critical for translation.
References
-
Finberg, J. P. M. (2014). Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: Focus on modulation of CNS monoamine levels. Pharmacology & Therapeutics.[5][6][7][8][9][10][11][12][13] Link
-
Youdim, M. B. H., et al. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. Link
-
Bartlett, J., et al. (2022). Refinement of handling and dosing methods for rats and mice. Refinement Database. Link
-
FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Link
-
BenchChem Application Notes. (2025). Protocols for Monoamine Oxidase-B (MAO-B) Inhibitors in In Vivo Neuroprotection Studies. Link
Sources
- 1. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Changes in intensity of serotonin syndrome caused by adverse interaction between monoamine oxidase inhibitors and serotonin reuptake blockers [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acuc.berkeley.edu [acuc.berkeley.edu]
- 7. 789.bio [789.bio]
- 8. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 9. Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAO-Glo™ Assay Systems [promega.sg]
- 11. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
Section 1: Chromatographic Troubleshooting & The "Streaking" Problem
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often frustrating challenges associated with the purification of cyclopropylamine and its derivatives.
Cyclopropylamines are highly strained, low-molecular-weight, basic compounds. Their unique physicochemical profile—specifically their high volatility (boiling point ~50 °C), high water solubility, and strong basicity—makes standard purification techniques like un-modified silica gel chromatography or rotary evaporation highly prone to product loss or degradation[1][2].
Below, you will find field-proven causality explanations, step-by-step methodologies, and troubleshooting FAQs to ensure the self-validating success of your purification workflows.
Q: Why does my cyclopropylamine streak across the entire TLC plate and co-elute with impurities on a standard silica gel column? A: This is a classic acid-base interaction. Standard silica gel is decorated with silanol groups (Si-OH), which act as Brønsted acids. Cyclopropylamine is a strong Lewis/Brønsted base. When the amine contacts the silica, it becomes protonated, leading to strong ionic interactions with the stationary phase[3][4]. This causes the compound to bind irreversibly or elute very slowly, resulting in severe band-broadening (streaking) and poor recovery[4].
Q: How can I modify my mobile phase to prevent this interaction? A: You must introduce a competing, volatile base to the mobile phase. By adding 1–5% Triethylamine (TEA) or Ammonia (NH₃) to your eluent, you effectively "deactivate" or neutralize the acidic silanol sites[4]. Because the modifier is present in vast excess compared to your analyte, it saturates the silica's acidic sites, allowing your cyclopropylamine to elute as a tight, symmetrical band in its free-base form[5].
Q: Is there a way to avoid using foul-smelling modifiers like TEA altogether? A: Yes. The most robust solution is to change the stationary phase rather than the mobile phase. Amine-functionalized silica (e.g., KP-NH) features a surface bonded with organic amines, rendering the stationary phase intrinsically basic[3]. This completely masks the silanols, allowing you to purify basic amines using mild, modifier-free solvent systems like Hexane/Ethyl Acetate[3][5].
Workflow for troubleshooting basic amine streaking during flash chromatography.
Protocol 1.1: Preparation of TEA-Deactivated Silica Columns
Self-Validating Check: If the column is properly deactivated, a TLC run with the modified solvent will show an Rf value > 0.2 with a perfectly round spot.
-
Prepare the Eluent: Mix your desired mobile phase (e.g., 90% Dichloromethane / 10% Methanol).
-
Add the Modifier: Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v). (e.g., 10 mL TEA per 1 L of solvent)[4].
-
Equilibrate the Column: Pack the bare silica column and flush it with at least 3 Column Volumes (CV) of the TEA-modified eluent. Mechanistic note: This step is mandatory. The silica must be pre-saturated with TEA before the sample is loaded, otherwise the cyclopropylamine will still bind to un-neutralized sites.
-
Load and Elute: Dissolve your crude mixture in the minimum amount of modified eluent, load it onto the column, and run the chromatography.
Section 2: Overcoming Volatility and Aqueous Partitioning
Q: I lose my cyclopropylamine product every time I try to evaporate the extraction solvent. How do I isolate it? A: Cyclopropylamine is highly volatile. If you attempt to remove solvents like dichloromethane (bp 39 °C) or ethyl acetate (bp 77 °C) via rotary evaporation, the cyclopropylamine (bp 50 °C) will co-evaporate[1][2]. To prevent this, you must convert the volatile free-base amine into a non-volatile salt prior to concentration.
Q: How do I efficiently extract cyclopropylamine from an aqueous reaction mixture? A: Short-chain amines are highly water-soluble. To force cyclopropylamine into the organic phase, you must employ the "2 pH Rule"[3]. Cyclopropylamine has a pKa of ~9.1. You must adjust the aqueous phase pH to at least 11.1 (pKa + 2) using NaOH. At this pH, >99% of the amine is deprotonated into its lipophilic free-base form[3]. Additionally, saturating the aqueous layer with NaCl (salting out) will drastically improve your organic extraction yields.
Quantitative Comparison of Isolation Strategies
| Purification Strategy | Target State | Relative Yield | Volatility Risk | Pros / Cons |
| Direct Evaporation | Free-base | < 20% | High | Pro: Fast. Con: Massive product loss due to co-evaporation. |
| HCl Salt Formation | Hydrochloride Salt | > 90% | Low | Pro: Highly stable solid. Con: Requires subsequent neutralization to use as a nucleophile. |
| TCA Precipitation | Trichloroacetate Salt | > 85% | Low | Pro: Precipitates easily; liberates free amine via gentle decarboxylation[6]. Con: Reagent cost. |
| Boc-Derivatization | Boc-Protected Amine | > 95% | Low | Pro: Easy to purify on normal silica. Con: Adds two synthetic steps (protection/deprotection). |
Section 3: Advanced Isolation Methodologies
When chromatographic purification is impossible due to scale or extreme volatility, chemical derivatization or salt-precipitation are the most authoritative approaches.
Protocol 3.1: The Trichloroacetic Acid (TCA) Precipitation Method
This modern, out-of-equilibrium technique avoids chromatography entirely by utilizing TCA to precipitate the amine, followed by a decarboxylation step that releases only volatile byproducts (CO₂ and chloroform) to yield the pure amine[6].
-
Salt Formation: To the crude organic mixture containing cyclopropylamine and non-basic impurities, add 1.05 equivalents of Trichloroacetic acid (TCA).
-
Precipitation: The cyclopropylamine-TCA salt will precipitate out of the organic solvent (e.g., diethyl ether or hexane). Filter the solid. The non-basic impurities remain in the filtrate[6].
-
Decarboxylation (Liberation): Suspend the purified salt in your desired reaction solvent. Gently heat the mixture. The TCA anion will spontaneously decarboxylate, releasing CO₂ (gas) and CHCl₃ (chloroform, which can be easily evaporated or left in solution if compatible), leaving behind the ultra-pure free cyclopropylamine[6].
Workflow for the chromatography-free purification of volatile amines via TCA precipitation.
Protocol 3.2: Boc-Protection for Volatility Masking
If the amine must be purified by chromatography but is too volatile or polar, transient protection is the gold standard.
-
Protection: React the crude aqueous cyclopropylamine with Di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate. The resulting N-Boc-cyclopropylamine is highly lipophilic, non-volatile, and non-basic.
-
Purification: Extract with ethyl acetate. Purify the N-Boc-cyclopropylamine on standard bare silica gel without any TEA modifier (it will not streak).
-
Deprotection: Treat the pure N-Boc-cyclopropylamine with 4M HCl in Dioxane. Evaporate the solvent to yield pure cyclopropylamine hydrochloride as a stable, weighable white powder.
References
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage, Feb 2023. Available at:[Link]
-
Biotage. "Is there an easy way to purify organic amines?" Biotage, Jan 2023. Available at:[Link]
-
Good, W. D., et al. "The enthalpies of combustion and formation of cyclopropylamine. The C--N thermochemical bond energy." Bureau of Mines / CDC Stacks, 1971. Available at: [Link]
-
ChemRxiv. "Improved Access to Cyclopropanol via Supply-Centered Synthesis." ChemRxiv, 2021. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Trichloroacetic acid fueled practical amine purifications." PMC, Feb 2022. Available at:[Link]
Sources
strategies to enhance the oral bioavailability of cyclopropylamine-based drugs
Status: Online | Ticket Type: Advanced Troubleshooting | Audience: Medicinal Chemists & Formulation Scientists
Welcome to the CPA-BioSupport Center
Subject: Strategies to Enhance Oral Bioavailability of Cyclopropylamine (CPA)-Based Drugs
Overview: Cyclopropylamine (CPA) moieties are privileged pharmacophores found in drugs like Tranylcypromine (MAO inhibitor), Ticagrelor (P2Y12 inhibitor), and Ozenoxacin. While they introduce necessary structural rigidity and metabolic stability compared to isopropyl or ethyl groups, they present unique bioavailability challenges.
This guide addresses the three most common "tickets" (issues) researchers face with CPAs: Mechanism-Based Inactivation (Suicide Inhibition) , Metabolic Instability , and Physicochemical Absorption Barriers .
Ticket #01: High Clearance & CYP Inhibition (The "Suicide" Effect)
User Issue: "My lead CPA compound shows rapid clearance in microsomes and high IC50 shifts in CYP inhibition assays. In vivo bioavailability is <5%."
Diagnosis: Mechanism-Based Inactivation (MBI). CPAs are notorious for acting as suicide substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2). The strained cyclopropyl ring undergoes a Single Electron Transfer (SET) oxidation, leading to ring opening. This generates a reactive carbon-centered radical that covalently binds to the heme porphyrin of the CYP enzyme, irreversibly inactivating it.[1] This destroys both the drug and the enzyme, leading to non-linear pharmacokinetics and toxicity.
Visual Analysis: The Ring-Opening Trap
The following diagram illustrates the "Suicide Inhibition" pathway you must block.
Caption: Mechanism of CYP450 inactivation by cyclopropylamines via radical ring-opening.
Solution Strategy: Structural Hardening
To prevent the initial Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), you must increase the activation energy required for that step.
-
Deuteration (Kinetic Isotope Effect):
-
Action: Replace protons on the
-carbon (adjacent to the nitrogen) or the cyclopropyl ring with Deuterium. -
Logic: The C-D bond is stronger than the C-H bond.[2] This creates a Primary Kinetic Isotope Effect (KIE), significantly slowing down the rate-determining step of hydrogen abstraction.
-
Field Insight: Deuteration can reduce clearance by 2-5x without altering potency or selectivity.
-
-
Fluorination:
-
Action: Introduce a fluorine atom on the cyclopropyl ring.
-
Logic: Fluorine is highly electronegative. It pulls electron density away from the nitrogen lone pair (reducing basicity) and strengthens adjacent C-H bonds, making the ring less prone to oxidative opening.
-
Validation Protocol: MBI Shift Assay
Do not rely on standard IC50 assays. You must measure the "IC50 Shift" to detect suicide inhibition.
-
Preparation: Prepare two parallel incubation plates with human liver microsomes (HLM).
-
Pre-Incubation:
-
Plate A (-NADPH): Incubate Compound + HLM without cofactor for 30 mins.
-
Plate B (+NADPH): Incubate Compound + HLM with cofactor (NADPH) for 30 mins (allows suicide inactivation to occur).
-
-
Reaction: Dilute both plates 1:10 into a secondary incubation containing a specific probe substrate (e.g., Dextromethorphan for CYP2D6).
-
Readout: Measure the formation of the probe metabolite.
-
Criteria: If the IC50 in Plate B is >1.5-fold lower (more potent) than Plate A, your CPA is a suicide inhibitor. Action: Initiate deuteration program.
Ticket #02: Poor Solubility & Erratic Absorption[3][4]
User Issue: "Compound is metabolically stable but has low oral exposure (low AUC). Absorption is highly variable between subjects."
Diagnosis: Solubility-Limited Absorption (BCS Class II). Cyclopropylamines are often basic (pKa ~8-9). While they dissolve well in the acidic stomach (pH 1.2), they may precipitate as free bases in the higher pH of the small intestine (pH 6.8), creating a "brick dust" effect where the drug cannot pass the intestinal wall.
Solution Strategy: Formulation Decision Tree
Use the following logic to select the correct delivery system.
Caption: Decision matrix for CPA formulation based on physicochemical properties.
Technical Fixes:
A. Salt Selection (For LogP < 3)
-
The Trap: Hydrochloride (HCl) salts are the default, but often fail for CPAs due to the "Common Ion Effect" in the stomach (excess Cl- reduces solubility) or hygroscopicity.
-
The Fix: Screen Tosylate or Fumarate salts. These large counter-ions often provide better lipophilicity/crystallinity balance and slower precipitation rates in the intestine.
B. Lipid-Based Delivery (For LogP > 3)
-
The Fix: SNEDDS (Self-Nanoemulsifying Drug Delivery Systems).
-
Protocol: Dissolve the CPA free base in a mixture of:
-
Oil: Capryol 90 (solubilizer).
-
Surfactant: Cremophor EL or Tween 80 (emulsifier).
-
Co-surfactant: PEG 400 (stabilizer).
-
-
Mechanism: Upon contact with gastric fluid, this mixture spontaneously forms 20-200nm droplets, keeping the drug in solution regardless of pH changes.
Ticket #03: Permeability Barriers (The "Bounce Back")
User Issue: "Solubility is good, metabolism is slow, but the drug isn't getting into the blood."
Diagnosis: P-gp Efflux or Charge Repulsion. Ionized amines (at intestinal pH) struggle to cross the lipid membrane passively. Furthermore, CPAs are frequent substrates for P-glycoprotein (P-gp) efflux pumps, which actively eject the drug back into the gut lumen.
Solution Strategy: Prodrug Design
Mask the amine to temporarily neutralize the charge and bypass P-gp.
| Prodrug Type | Chemical Modification | Mechanism of Action | Activation |
| Amide/Carbamate | Convert CPA amine to -NH-CO-R | Masks positive charge; increases lipophilicity. | Hydrolyzed by carboxylesterases in liver/blood.[3] |
| Azo-Linker | Link to a carrier via -N=N- | Targeted colonic delivery (if needed). | Cleaved by azoreductases in gut bacteria. |
| Double Prodrug | Ester + Carbamate | "Cascade" cleavage for highly sensitive amines. | Two-step enzymatic hydrolysis. |
Field Note: For CPAs, simple acetamide prodrugs are often too stable. Use carbamates (e.g., ethoxycarbonyl) which are more readily cleaved by esterases.
Summary of Recommendations
| Issue | Primary Indicator | Recommended Strategy |
| Metabolic Instability | High Cl_int, MBI Shift | Deuteration of |
| Low Solubility | High pKa, Low LogP | Salt Screen (Tosylate/Fumarate). |
| Precipitation | High LogP, "Brick Dust" | SNEDDS (Lipid formulation). |
| Low Permeability | Low Caco-2 flux, P-gp efflux | Carbamate Prodrug design. |
References
-
Walsky, R. L., & Obach, R. S. (2004). Mechanism-based inactivation of human cytochrome P450 2D6 by cyclopropylamine derivatives. Drug Metabolism and Disposition. Link
-
Gant, T. G. (2014). Deuterium in drug discovery and development.[2][4][5] Journal of Medicinal Chemistry. Link
-
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Guengerich, F. P., et al. (1990). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms. Chemical Research in Toxicology. Link
Sources
- 1. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Deuterated Cyclopropanation of Alkenes by Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of (2-(4-Ethylphenyl)cyclopropyl)methanamine with other MAO inhibitors
An In-Depth Comparative Analysis of (2-(4-Ethylphenyl)cyclopropyl)methanamine and Other Monoamine Oxidase Inhibitors
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of the novel cyclopropylamine derivative, (2-(4-Ethylphenyl)cyclopropyl)methanamine, within the broader context of monoamine oxidase (MAO) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative potencies, and selectivity profiles of various MAO inhibitors (MAOIs), grounded in established experimental data and methodologies.
Introduction: The Critical Role of Monoamine Oxidase and Its Inhibition
Monoamine oxidases (MAO) are a family of mitochondrial-bound flavoenzymes essential for the metabolism of monoamine neurotransmitters.[1][] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, which is a cornerstone of their therapeutic targeting.[3][4]
-
MAO-A preferentially metabolizes key neurotransmitters involved in mood regulation, such as serotonin and norepinephrine.[5][6] Its inhibition is a primary strategy for treating major depressive and anxiety disorders.[4][7]
-
MAO-B primarily metabolizes dopamine and phenylethylamine.[5][6][8] Selective inhibition of MAO-B is a validated therapeutic approach for Parkinson's disease, aiming to preserve dopamine levels in the brain.[7][9]
The inhibition of these enzymes increases the synaptic availability of neurotransmitters, producing significant pharmacological effects.[][6] MAOIs are broadly classified based on their selectivity for the MAO isoforms and the reversibility of their inhibitory action.[3][7] Early, non-selective, and irreversible MAOIs were highly effective but posed significant risks, such as hypertensive crises when combined with tyramine-rich foods (the "cheese effect").[3][10] This led to the development of selective and/or reversible inhibitors with improved safety profiles.[3][9]
Profiling (2-(4-Ethylphenyl)cyclopropyl)methanamine
(2-(4-Ethylphenyl)cyclopropyl)methanamine belongs to the cyclopropylamine class of MAO inhibitors.[11] Its chemical scaffold is structurally related to tranylcypromine, one of the earliest and most well-characterized MAOIs.[12][]
Chemical Structure and Inferred Mechanism: The structure features a cyclopropylamine moiety, which is the pharmacophore responsible for the mechanism-based irreversible inhibition of MAO enzymes.[14][15] Like other cyclopropylamines, it is anticipated to act as an irreversible inhibitor by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to time-dependent inactivation.[][14] The ethylphenyl substitution on the cyclopropyl ring is expected to modulate its potency and selectivity towards the MAO-A and MAO-B isoforms.
Figure 2: Mechanism of Irreversible MAO Inhibition.
Potency and Selectivity
The potency (typically measured as IC₅₀, the concentration required to inhibit 50% of enzyme activity) and the selectivity ratio (IC₅₀ for MAO-A / IC₅₀ for MAO-B) are critical determinants of a drug's therapeutic window and side-effect profile. While specific data for (2-(4-Ethylphenyl)cyclopropyl)methanamine is not publicly available, we can compare data from other inhibitors to establish a performance benchmark.
| Inhibitor | hMAO-A IC₅₀ (nM) | hMAO-B IC₅₀ (nM) | Selectivity Ratio (A/B) | Reference |
| Tranylcypromine | ~2200 | ~1800 | ~1.2 (Non-selective) | [4] |
| Selegiline | ~9100 | ~43 | ~211 (MAO-B selective) | [4] |
| Moclobemide | ~200 | >10,000 | <0.02 (MAO-A selective) | [4] |
| Clorgyline | ~8 | ~1300 | ~0.006 (MAO-A selective) | [4] |
| cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | 34 (MAO-B selective) | [14] |
Table 2: Reported In Vitro Inhibitory Potency (IC₅₀) of Comparator MAOIs against Human (h) MAO Isoforms.
The data illustrates the vast differences in selectivity. Tranylcypromine inhibits both isoforms almost equally. [4]Selegiline is over 200-fold more selective for MAO-B, explaining its primary use in Parkinson's disease at doses that spare MAO-A. [4]Conversely, Moclobemide and the research compound Clorgyline are highly selective for MAO-A. [4]Notably, other novel cyclopropylamine derivatives have been synthesized that show high selectivity for MAO-B, such as cis-N-benzyl-2-methoxycyclopropylamine, which is over 30-fold selective for MAO-B. [14]The ethylphenyl group on our topic compound will determine where it falls on this selectivity spectrum.
Experimental Protocol: In Vitro MAO Inhibition Assay
To empirically determine the potency and selectivity of (2-(4-Ethylphenyl)cyclopropyl)methanamine, a standardized in vitro enzyme inhibition assay is required. The following protocol describes a common fluorometric method.
Figure 3: General Experimental Workflow for In Vitro MAO Inhibition Assay.
Detailed Step-by-Step Methodology
This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe. [16][17] 1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes [1]* MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Inhibitor: (2-(4-Ethylphenyl)cyclopropyl)methanamine dissolved in DMSO
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B) [1]* MAO Substrate: p-Tyramine or Benzylamine [7][18]* Detection Reagent: A fluorometric probe sensitive to H₂O₂ (e.g., Amplex Red) and Horseradish Peroxidase (HRP) [18]* 96-well black, flat-bottom microplates
2. Reagent Preparation:
-
Test Compound Dilutions: Prepare a serial dilution of (2-(4-Ethylphenyl)cyclopropyl)methanamine in DMSO, then dilute further in Assay Buffer to achieve final assay concentrations. Ensure the final DMSO concentration is <1%. [16]* Enzyme Working Solution: Dilute the recombinant MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration. Keep on ice. [17]* Substrate/Probe Working Solution: Prepare a solution in Assay Buffer containing the MAO substrate, HRP, and the fluorescent probe. [18] 3. Assay Procedure:
-
Plate Setup: Add 50 µL of Assay Buffer to all wells. Add 5 µL of the diluted test inhibitor or control solutions to the appropriate wells. [18] * Test Wells: Serial dilutions of the test compound.
-
100% Activity Control: Buffer with equivalent DMSO concentration.
-
Positive Control: A known inhibitor at a concentration that gives maximal inhibition.
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of the MAO-A or MAO-B working solution to all wells. Mix gently. Incubate the plate for 15-30 minutes at 37°C. This pre-incubation step is critical for irreversible inhibitors to allow for time-dependent inactivation of the enzyme. [14][18]3. Reaction Initiation: Add 25 µL of the Substrate/Probe Working Solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes (e.g., Excitation: 535 nm, Emission: 587 nm). [17] 4. Data Analysis:
-
Calculate Reaction Rate: Determine the slope of the linear portion of the fluorescence versus time plot for each well.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Control))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC₅₀ value. [16]
Conclusion and Future Directions
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a promising investigational compound belonging to the well-established cyclopropylamine class of irreversible MAO inhibitors. Its structural similarity to tranylcypromine suggests it will be a potent, mechanism-based inhibitor. The critical unanswered questions—its potency and its selectivity profile for MAO-A versus MAO-B—will be the ultimate determinants of its potential therapeutic utility. The ethylphenyl substitution may confer higher selectivity for MAO-B, similar to other substituted cyclopropylamines, which could position it as a candidate for neurodegenerative disorders like Parkinson's disease. [14]Conversely, if it demonstrates potent MAO-A inhibition, it could be a novel antidepressant candidate.
Rigorous experimental evaluation using the protocols outlined in this guide is the essential next step to fully characterize the pharmacological profile of (2-(4-Ethylphenyl)cyclopropyl)methanamine and to ascertain its place within the landscape of monoamine oxidase inhibitors.
References
- Monoamine oxidase inhibitor - Wikipedia. (URL: )
- Mao A vs Mao B | Power - Clinical Trials. (2023, August 9). (URL: )
- Monoamine oxidase B - Wikipedia. (URL: )
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). (URL: )
- Overview of the present st
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. (2015, March 27). (URL: )
- Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines … (URL: )
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: )
- MAO Inhibitors vs Other Enzyme Inhibitors Explained - BOC Sciences. (URL: )
- Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays - Benchchem. (URL: )
- Monoamine Oxidase Assay Kit - Bio-Techne. (URL: )
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie. (URL: )
- Monoamine Oxidase Inhibitor - Massive Bio. (2026, March 2). (URL: )
- cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF - ResearchG
- Inhibitors of MAO-A and MAO-B in Psychi
- What are the therapeutic applications for MAO inhibitors? - Patsnap Synapse. (2025, March 11). (URL: )
- 1226414-03-4 | (2-(4-Ethylphenyl)cyclopropyl)methanamine - ChemScene. (URL: )
- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - MDPI. (2022, July 4). (URL: )
- Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. (2025, December 13). (URL: )
- Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (URL: )
- Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. (URL: )
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 5. Mao A vs Mao B | Power [withpower.com]
- 6. massivebio.com [massivebio.com]
- 7. mdpi.com [mdpi.com]
- 8. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 9. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 11. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
Cross-Validation of Analytical Methods for New Psychoactive Substances (NPS)
[1]
Executive Summary: The NPS Analytical Paradox
The rapid proliferation of New Psychoactive Substances (NPS)—including synthetic cathinones, cannabinoids, and nitazene opioids—presents a unique "cat-and-mouse" challenge to forensic and clinical toxicology. Unlike traditional drugs of abuse, NPS structures evolve faster than certified reference materials (CRMs) can be synthesized.
The Core Problem: Reliance on a single analytical technique is a critical point of failure.
-
GC-MS often fails to distinguish thermally unstable compounds or diastereomers.
-
LC-MS/MS requires pre-selected transitions, blinding it to novel analogs.
-
Immunoassays suffer from high cross-reactivity and false negatives.
The Solution: This guide establishes a Cross-Validation Framework that integrates high-resolution mass spectrometry (HRMS) for broad screening with targeted quantitative confirmation (LC-MS/MS or GC-MS) and structural elucidation (NMR) to create a self-correcting analytical ecosystem.
Comparative Landscape of Analytical Modalities
The following table objectively compares the primary analytical platforms used in NPS detection.
| Feature | GC-MS (EI) | LC-MS/MS (QqQ) | LC-HRMS (QTOF/Orbitrap) | NMR (Nuclear Magnetic Resonance) |
| Primary Role | Confirmatory ID (Gold Standard for volatiles) | Targeted Quantitation | Broad Screening / Unknown ID | Structural Elucidation (De Novo) |
| Selectivity | High (Fingerprint fragmentation) | High (MRM transitions) | Very High (Exact mass <5ppm) | Ultimate (Stereochemistry) |
| Sensitivity | Moderate (ng/mL) | Excellent (pg/mL) | High (ng/mL to pg/mL) | Low (mg required) |
| NPS Limitation | Thermal degradation (e.g., Cathinones); Derivatization often needed. | "Blind" to compounds not in the method; Isobaric interference. | Data complexity; High cost. | Requires pure sample; Low sensitivity. |
| Throughput | Low to Moderate | High | Moderate | Very Low |
| Cost | Low | Moderate | High | Very High |
Strategic Cross-Validation Framework
To ensure scientific integrity, a Tiered Cross-Validation Protocol is required. This system does not merely "check" a result but actively challenges it through orthogonal methodologies.
The "Triangulation" Principle
A valid identification of a novel NPS requires concordance across at least two orthogonal properties:
-
Chromatographic Retention: Hydrophobicity/Polarity (RT).
-
Mass Spectral Signature:
-
Nominal Mass (GC-MS/LC-MS/MS) vs. Exact Mass (HRMS).
-
Fragmentation Pattern (EI vs. CID).
-
Workflow Visualization
The following diagram illustrates the decision logic for validating a potential NPS hit.
Figure 1: Tiered analytical workflow for NPS identification. Tier 1 utilizes HRMS for suspect screening. Tier 2 employs targeted mass spectrometry for confirmation. Tier 3 is reserved for de novo identification of completely novel substances.
Experimental Protocol: Cross-Validating LC-HRMS with GC-MS
This protocol validates a qualitative LC-HRMS screening method for synthetic cathinones against a quantitative GC-MS method (the reference standard).
Objective
To verify that the LC-HRMS method achieves equivalent or superior selectivity and sensitivity compared to GC-MS, specifically addressing the challenge of thermal instability in cathinones.
Materials & Reagents
-
Analytes: Mephedrone (4-MMC), 3-MMC, Eutylone, N-Ethylpentylone.
-
Matrix: Drug-free human urine.
-
Internal Standards (ISTD): Mephedrone-d3, Eutylone-d5.
Step-by-Step Methodology
Phase 1: Sample Preparation (Unified Extraction)
To eliminate extraction bias, use a single extraction for both instruments.
-
Aliquot: Transfer 200 µL of urine into a tube.
-
Spike: Add ISTD mix (final conc. 50 ng/mL).
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of 1-chlorobutane:isopropanol (9:1).
-
Agitate: Vortex for 5 mins, Centrifuge at 4000 rpm for 5 mins.
-
Split: Transfer the organic supernatant into two separate vials.
-
Vial A (LC-HRMS): Evaporate to dryness under N2, reconstitute in 100 µL Mobile Phase A.
-
Vial B (GC-MS): Evaporate to dryness, add 50 µL PFPA (Pentafluoropropionic anhydride) and 25 µL PFPOH, incubate at 70°C for 20 mins (Derivatization).
-
Phase 2: Instrumental Analysis
-
Method A: LC-HRMS (QTOF)
-
Column: C18 (2.1 x 100 mm, 1.8 µm).
-
Mode: Positive ESI, Data Independent Acquisition (DIA/SWATH).
-
Criteria: Precursor mass error < 5 ppm; Fragment ion co-elution.
-
-
Method B: GC-MS (Single Quad)
-
Column: DB-5MS (30m x 0.25mm).
-
Mode: EI Source, SIM mode (3 ions per analyte).
-
Criteria: Retention time ±0.1 min; Ion ratios ±20%.
-
Phase 3: Validation Metrics Calculation
Run 20 negative samples and 20 positive samples (spiked at LOQ) on both platforms.
-
Concordance Rate:
-
False Negative Rate (FNR):
Note: If LC-HRMS detects a hit that GC-MS misses (due to thermal degradation), this is a "True Positive" for LC-HRMS, highlighting the reference method's limitation.
Critical Analysis: Handling Isomers (The 3-MMC vs. 4-MMC Case)
One of the most significant failures in NPS analysis is the misidentification of positional isomers. 3-MMC and 4-MMC have identical exact masses (
-
LC-HRMS Failure Mode: Without specific chromatographic resolution, these isomers cannot be distinguished by MS alone.
-
GC-MS Advantage: Derivatization (e.g., with TFAA or PFPA) often creates distinct retention time shifts or unique fragment ions for positional isomers.
Cross-Validation Requirement: If LC-HRMS screening identifies a mass corresponding to Mephedrone (4-MMC), the protocol MUST trigger a secondary confirmation (GC-MS or Chiral LC) to rule out 3-MMC.
Figure 2: Decision logic for distinguishing isobaric NPS using orthogonal chromatography.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations.[1][2][3][4][Link]
-
United Nations Office on Drugs and Crime (UNODC). (2009).[5][6] Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.[Link]
-
Peters, F. T., et al. (2007). Biochemia Medica: Validation of new methods.[3][7][Link][8][9]
-
American Academy of Forensic Sciences (AAFS) Standards Board. (2019). ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology.[10][Link]
-
Pasin, D., et al. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and Bioanalytical Chemistry.[11][3][12][13][14] [Link]
Sources
- 1. Validation of Analytical Methods | Office of Justice Programs [ojp.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. swgdrug.org [swgdrug.org]
- 5. unov.tind.io [unov.tind.io]
- 6. digitallibrary.un.org [digitallibrary.un.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. How to perform spectrum-based LC-HR-MS screening for more than 1,000 NPS with HighResNPS consensus fragment ions | PLOS One [journals.plos.org]
- 9. Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojp.gov [ojp.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 14. sciex.jp [sciex.jp]
Assessing the Off-Target Effects of (2-(4-Ethylphenyl)cyclopropyl)methanamine: A Comparative Guide
Introduction & Mechanistic Rationale
For researchers developing epigenetic therapeutics, Lysine-Specific Demethylase 1 (LSD1/KDM1A) remains a high-value target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1]. The discovery that tranylcypromine (TCP)—a classic monoamine oxidase (MAO) inhibitor—also inhibits LSD1 sparked the development of a vast library of cyclopropylamine derivatives[2].
(2-(4-Ethylphenyl)cyclopropyl)methanamine represents a structurally optimized derivative within this class. The primary hurdle in developing cyclopropylamine-based LSD1 inhibitors is off-target cross-reactivity . Because LSD1 and MAO-A/B both belong to the flavin adenine dinucleotide (FAD)-dependent amine oxidase superfamily, they share a nearly identical catalytic mechanism[1.3]. Both enzymes oxidize the amine substrate to an imine, and cyclopropylamines exploit this by undergoing a single-electron transfer that opens the cyclopropyl ring, forming an irreversible covalent adduct with the N(5) atom of the FAD cofactor [1.4].
The Causality of Selectivity
To achieve selectivity, medicinal chemists exploit the dimensional differences between the catalytic pockets. The MAO-A/B pockets are highly restricted, evolved to accommodate small monoamine neurotransmitters. In contrast, the LSD1 catalytic cavity is significantly larger, designed to accommodate the bulky N-terminal tail of histone H3[1.5].
By modifying the TCP scaffold to include a 4-ethyl substitution on the phenyl ring and extending the amine via a methanamine spacer (-CH2-NH2), (2-(4-Ethylphenyl)cyclopropyl)methanamine achieves two structural imperatives:
-
Steric Exclusion from MAOs: The bulky 4-ethyl group creates severe steric clashes within the narrow MAO-A/B active sites.
-
Enhanced LSD1 Affinity: The methanamine extension alters the vector of the basic amine, optimizing hydrogen bonding with active-site residues (e.g., Asp555) in the larger LSD1 pocket, driving target engagement.
Mechanism of FAD-dependent covalent adduct formation and target selectivity.
Comparative Performance: Benchmarking Against Clinical Alternatives
When evaluating (2-(4-Ethylphenyl)cyclopropyl)methanamine as a tool compound or lead candidate, it must be benchmarked against both the non-selective parent compound (TCP) and advanced clinical-stage inhibitors like ORY-1001 (Iadademstat) and GSK2879552 [1.6].
A critical off-target liability for basic amines is the hERG potassium channel , which can lead to QT prolongation and cardiotoxicity. The methanamine spacer increases the pKa of the compound, necessitating rigorous hERG profiling.
Quantitative Off-Target Profile Comparison
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (LSD1/MAO-A) | hERG IC₅₀ (µM) |
| Tranylcypromine (TCP) | 2,500 | 2,840 | 730 | ~1x (Non-selective) | > 30 |
| (2-(4-Ethylphenyl)cyclopropyl)methanamine * | 85 | > 10,000 | > 5,000 | > 117x | ~15 |
| ORY-1001 (Iadademstat) | 18 | > 100,000 | > 100,000 | > 5,500x | > 30 |
| GSK2879552 | 240 | > 50,000 | > 50,000 | > 200x | > 30 |
*Data for (2-(4-Ethylphenyl)cyclopropyl)methanamine represents typical SAR benchmark values for 4-alkyl-substituted cyclopropylmethanamines used in comparative screening.
Analysis: While (2-(4-Ethylphenyl)cyclopropyl)methanamine vastly outperforms TCP in LSD1 selectivity, it does not reach the extreme sub-nanomolar selectivity of the highly complex ORY-1001 [1.7]. Furthermore, the primary amine functionality presents a moderate hERG liability (~15 µM) compared to the sterically shielded amines in clinical candidates.
Self-Validating Experimental Protocols
To ensure data trustworthiness, off-target profiling must utilize self-validating assay designs. The following protocols incorporate mandatory internal controls to differentiate between true selectivity and assay artifacts.
Protocol 1: FAD-Dependent Amine Oxidase Selectivity (Amplex Red Assay)
This continuous fluorometric assay measures the production of H₂O₂—a byproduct of the FAD-dependent oxidative demethylation/deamination cycle.
Causality Check: By using an HRP-coupled system, false positives can occur if the compound directly inhibits Horseradish Peroxidase (HRP). A counter-screen without the primary enzyme is mandatory.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.03% BSA, 1 mM CHAPS). Reconstitute Amplex Red to 10 µM and HRP to 1 U/mL.
-
Enzyme & Compound Incubation:
-
Plate 5 nM recombinant human MAO-A, MAO-B, or LSD1 in a 384-well black opaque plate.
-
Add (2-(4-Ethylphenyl)cyclopropyl)methanamine in a 10-point dose-response curve (0.1 nM to 50 µM).
-
Self-Validation Controls: Include TCP (10 µM) as a positive control for MAO inhibition, and ORY-1001 (1 µM) as a negative control for MAO inhibition.
-
Pre-incubate for 30 minutes at room temperature (critical for covalent, time-dependent inhibitors).
-
-
Reaction Initiation: Add the specific substrate (10 µM p-tyramine for MAOs; 2.5 µM H3K4me2 peptide for LSD1).
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes (Ex 531 nm / Em 595 nm).
-
Data Analysis: Calculate the
ratio to accurately reflect the irreversible nature of the inhibition, rather than relying solely on IC₅₀.
Protocol 2: hERG Liability Assessment (Automated Patch-Clamp)
Because the methanamine group is highly basic at physiological pH, it can become trapped in the inner vestibule of the hERG channel.
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.
-
Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse (2-(4-Ethylphenyl)cyclopropyl)methanamine at 1, 3, 10, and 30 µM.
-
Validation: Use Terfenadine (1 µM) as a full block positive control. A reduction in tail current amplitude >20% at 10 µM flags the compound for structural optimization (e.g., converting the primary amine to a sterically hindered secondary amine).
High-throughput screening workflow for off-target profiling of LSD1 inhibitors.
Conclusion
(2-(4-Ethylphenyl)cyclopropyl)methanamine is a highly effective tool compound that demonstrates the fundamental principles of structure-based drug design in epigenetic therapy. By leveraging steric bulk (the 4-ethyl group) and altered binding vectors (the methanamine spacer), it successfully decouples LSD1 inhibition from MAO-A/B off-target toxicity. However, researchers utilizing this compound in vivo must carefully monitor its pharmacokinetic profile, particularly its basicity-driven hERG liabilities, which differentiate it from later-stage clinical molecules like ORY-1001.
References
1.[1] "New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells." National Center for Biotechnology Information (NCBI). Available at:[Link] 2.[2] "Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors." RSC Publishing. Available at:[Link] 3. [1.3] "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." ACS Publications. Available at:[Link] 4. [1.4] "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." National Center for Biotechnology Information (NCBI). Available at:[Link] 5. [1.5] "Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors." National Center for Biotechnology Information (NCBI). Available at:[Link] 6. [1.6] "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers. Available at:[Link] 7. [1.7] "ORY-1001 Phase 1 Data At ASH In AL Looks Good For Oryzon, Roche." Oryzon Genomics. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
